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  • Product: 6-Cyclopropyl-5-methylpicolinic acid
  • CAS: 1822680-03-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Cyclopropyl-5-methylpicolinic Acid

Abstract This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 6-cyclopropyl-5-methylpicolinic acid, a substituted pyridine derivative of interest to researchers in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 6-cyclopropyl-5-methylpicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis leverages commercially available precursors and well-established, high-yielding catalytic cross-coupling reactions. This document offers a detailed examination of the synthetic strategy, step-by-step experimental protocols, and an analysis of the chemical principles underpinning the chosen methodology. The content is designed for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

6-Cyclopropyl-5-methylpicolinic acid is a heterocyclic compound featuring a pyridine-2-carboxylic acid core, substituted with a methyl group at the 5-position and a cyclopropyl group at the 6-position. The unique steric and electronic properties of the cyclopropyl motif are of significant interest in medicinal chemistry, as its incorporation into molecular scaffolds can favorably impact metabolic stability, binding affinity, and overall pharmacological profiles.

The synthesis of such polysubstituted pyridines requires a robust and regioselective approach. Direct functionalization of the pyridine ring can be challenging due to issues with selectivity and the need for harsh reaction conditions. A more strategic approach, and the one detailed in this guide, involves the use of a pre-functionalized pyridine core, onto which the desired substituents are introduced through modern cross-coupling chemistry.

The central challenge lies in the selective formation of two carbon-carbon bonds at the C5 and C6 positions of the picolinic acid scaffold. Our proposed pathway circumvents the difficulties of de novo ring construction by utilizing a commercially available, halogenated 5-methylpicolinate derivative. This allows for a highly efficient and modular synthesis.

The chosen retrosynthetic strategy is outlined below:

G Target 6-Cyclopropyl-5-methylpicolinic acid Ester Methyl 6-cyclopropyl-5-methylpicolinate Target->Ester Ester Hydrolysis HalogenatedEster Methyl 6-halo-5-methylpicolinate (X = Cl, Br) Ester->HalogenatedEster Cross-Coupling CyclopropylReagent Cyclopropyl Organometallic Reagent (e.g., Cyclopropylboronic Acid) Ester->CyclopropylReagent Cross-Coupling

Caption: Proposed two-step synthesis of the target compound.

Rationale for Starting Material Selection

The synthesis commences with Methyl 6-chloro-5-methylpicolinate (CAS: 178421-22-2) [1]or the analogous 6-bromo-5-methylpicolinic acid (CAS: 1211516-25-4). The ester form is generally preferred for cross-coupling reactions to prevent potential coordination of the carboxylic acid to the palladium catalyst, which could inhibit catalytic activity. If starting with the bromo-acid, a preliminary esterification step (e.g., using methanol with a catalytic amount of sulfuric acid) is recommended. The chloro- or bromo-substituent at the 6-position serves as an excellent electrophilic partner for the cross-coupling reaction.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. [2] Mechanism Insight: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the picolinate, forming a Pd(II) complex.

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The desired product is formed as the C-C bond is made, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale / Notes
Electrophile Methyl 6-chloro-5-methylpicolinate1.0 equivalent
Nucleophile Cyclopropylboronic acid1.2 - 1.5 equivalents
Catalyst Palladium(II) Acetate (Pd(OAc)₂)2-5 mol%. Pre-catalyst that is reduced in situ to Pd(0).
Ligand Tricyclohexylphosphine (P(Cy)₃)4-10 mol%. Bulky, electron-rich phosphine ligands are effective for cross-coupling with aryl chlorides. [3]
Base Potassium Phosphate (K₃PO₄)2.0 - 3.0 equivalents. An effective base for Suzuki couplings.
Solvent Toluene / Water (e.g., 10:1)Biphasic system is common and often enhances reaction rates. [3]
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the catalyst.
Step 2: Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester intermediate to the target carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions followed by an acidic workup.

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide or excess hydroxide yields the carboxylate salt. A final acidification step protonates the carboxylate to give the desired product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-cyclopropyl-5-methylpicolinate

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl 6-chloro-5-methylpicolinate (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and potassium phosphate (2.5 eq.).

  • Add palladium(II) acetate (0.03 eq.) and tricyclohexylphosphine (0.06 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.

Protocol 2: Synthesis of 6-Cyclopropyl-5-methylpicolinic acid

  • Dissolve the purified methyl 6-cyclopropyl-5-methylpicolinate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-cyclopropyl-5-methylpicolinic acid.

Alternative Synthetic Considerations

While the Suzuki-Miyaura coupling is highly recommended, other established methods could be employed, offering flexibility depending on available reagents and equipment.

Negishi Cross-Coupling

The Negishi coupling, which utilizes an organozinc reagent, is a powerful alternative. [4]The reaction would involve coupling methyl 6-chloro-5-methylpicolinate with a cyclopropylzinc halide.

  • Advantages: Organozinc reagents can be more reactive than organoboranes, sometimes allowing for lower reaction temperatures or coupling with less reactive chlorides.

  • Disadvantages: Organozinc reagents are moisture and air-sensitive, requiring stricter anhydrous reaction conditions.

Oxidation of a Picoline Precursor

An alternative disconnection involves starting with a 2,5-dimethyl-6-cyclopropylpyridine and selectively oxidizing the methyl group at the 2-position.

  • Rationale: The methyl group at the alpha-position to the pyridine nitrogen is more activated towards oxidation than the methyl group at the 5-position.

  • Challenges: This route is less direct. The synthesis of the 2,5-dimethyl-6-cyclopropylpyridine starting material is non-trivial. Furthermore, oxidation reactions using strong agents like potassium permanganate can sometimes lead to over-oxidation or side reactions, potentially lowering the overall yield. [5][6][7]

Conclusion

The synthesis of 6-cyclopropyl-5-methylpicolinic acid is most efficiently achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This pathway is distinguished by its strategic use of readily available starting materials, high-yielding and well-understood reaction steps, and tolerance of the functional groups present in the molecule. The described protocols provide a reliable and reproducible method for accessing this valuable compound for applications in pharmaceutical research and development.

References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(48), 8595-8598.
  • Biswell, C. B., et al. (1938). Oxidation of alkyl pyridines and alkyl quinolines. U.S.
  • Kotha, S., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Al'kaeva, E. M., et al. (n.d.). Rate of oxidation of 2-picoline and selectivities for picolinic acid. ResearchGate. [Link]

  • Kotha, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]

  • Deng, M. Z., et al. (n.d.). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids.
  • Al'kaeva, E. M., et al. (2004). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Knapp, D. M., et al. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. [Link]

  • Career Henan Chemical Co. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid. [Link]

  • Al-Haiza, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Yang, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2016). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]

  • Tu, T., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry. [Link]

  • Ciaccio, J. A., & Aman, C. E. (2003). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. Synthetic Communications. [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • Wu, W., et al. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Cyclopropyl-5-methylpicolinic Acid

Executive Summary In modern drug discovery, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 6-Cyclopropyl-5-methylpicolinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 6-Cyclopropyl-5-methylpicolinic acid has emerged as a high-value synthetic building block, particularly in the development of kinase inhibitors, thrombin inhibitors, and targeted protein degraders[1]. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the causality behind its structural motifs, self-validating analytical workflows for its characterization, and field-proven protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Data

To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the core physicochemical parameters of 6-Cyclopropyl-5-methylpicolinic acid are summarized below,[2].

ParameterValue / Description
Chemical Name 6-Cyclopropyl-5-methylpicolinic acid
CAS Number 1822680-03-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
MDL Number MFCD28133604
InChI Key JLCXLLRMJOJILJ-UHFFFAOYSA-N
Physical Form White to Yellow Solid
Storage Conditions Room temperature (or 2-8°C for long-term stability); sealed in dry,[2]

Structural & Mechanistic Insights

The utility of this molecule extends far beyond its basic function as a carboxylic acid. Every functional group on this scaffold serves a deliberate mechanistic purpose in medicinal chemistry:

  • The Picolinic Acid Core: The pyridine nitrogen and the adjacent carboxylic acid act as a privileged bidentate chelating motif. In biological systems, this allows for high-affinity hydrogen bonding (e.g., within kinase hinge regions) or robust coordination with active-site metals.

  • The 6-Cyclopropyl Motif: Cyclopropyl rings are heavily utilized as metabolically stable bioisosteres for alkyl groups like isopropyl or tert-butyl[3]. The high s-character of the cyclopropyl C-C bonds renders them highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, this group provides essential lipophilicity (LogP enhancement) necessary for cellular membrane permeability without adding excessive entropic penalties[3].

  • The 5-Methyl Substitution: The methyl group at the 5-position serves a dual purpose. Electronically , it donates electron density into the pyridine ring via hyperconjugation, subtly increasing the pKa of the pyridine nitrogen to strengthen hydrogen-bond acceptor capabilities. Sterically , it acts as a shield that forces the adjacent 6-cyclopropyl group into a specific, rigidified conformation, locking the molecule into a bioactive pose that reduces the entropic cost of target binding.

G Core Picolinic Acid Core (Bidentate Chelator) R5 5-Methyl Group (Steric Shield) Core->R5 R6 6-Cyclopropyl Group (Metabolic Stability) Core->R6 Effect1 Enhanced Target Affinity (Rigidified Conformation) R5->Effect1 Conformational locking R6->Effect1 Effect2 Reduced CYP450 Liability (Blocked Oxidation) R6->Effect2 Bioisosteric replacement

Figure 1: Mechanistic rationale for the 5-methyl and 6-cyclopropyl substitutions.

Analytical Characterization Workflows

Before deploying 6-Cyclopropyl-5-methylpicolinic acid in multi-step synthesis, its purity and structural integrity must be validated. The following protocol is designed as a self-validating system to eliminate false positives caused by column carryover or solvent contamination.

Step-by-Step LC-MS & NMR Validation Protocol:

  • System Equilibration & Blank Run (Self-Validation): Inject a blank solvent (50:50 MeCN:H₂O) into the LC-MS system. Causality: This establishes baseline noise and confirms the absence of ghost peaks or column carryover from previous runs.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Execution: Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes on a C18 column. Expected Result: The presence of the picolinic acid core ensures strong ionization in positive ESI mode. Look for the [M+H]⁺ peak at m/z 178.2.

  • ¹H-NMR Validation (DMSO-d₆): Dissolve 5.0 mg of the solid in 0.5 mL of DMSO-d₆.

    • Diagnostic Peaks: Verify the cyclopropyl methine multiplet (~2.0–2.5 ppm), the unique cyclopropyl methylene multiplets (~0.8–1.2 ppm), the isolated aromatic proton of the pyridine ring, and the broad singlet of the carboxylic acid (>12.0 ppm).

Synthetic Utility: Amide Coupling Protocol

The most common application of 6-Cyclopropyl-5-methylpicolinic acid is its conversion into picolinamides[1]. However, picolinic acids are notoriously sluggish in standard EDC/HOBt couplings due to the electron-deficient nature of the pyridine ring and the potential for intramolecular hydrogen bonding. Furthermore, the adjacent 5-methyl and 6-cyclopropyl groups introduce significant steric hindrance.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[1]. HATU forms a highly reactive OAt ester intermediate, driving the reaction forward rapidly while overcoming steric barriers.

Step-by-Step HATU Coupling Methodology
  • Activation: In an oven-dried flask under N₂ atmosphere, dissolve 6-Cyclopropyl-5-methylpicolinic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0°C.

    • Causality: Cooling to 0°C controls the exothermic formation of the active ester, preventing thermal degradation. DIPEA is selected as a non-nucleophilic base to deprotonate the acid without competing with the incoming amine[1].

  • Ester Formation: Add HATU (1.2 eq) portion-wise. Stir for 15 minutes at 0°C to ensure complete OAt ester formation.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Control (IPC) (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, quench it in 1 mL of MeOH, and analyze via LC-MS.

    • Decision Gate: The reaction is only deemed complete when the m/z 178.2 peak (starting material) is ≤5% relative to the product mass. If incomplete, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup & Isolation: Quench the completed reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is highly specific and critical for pulling residual, high-boiling DMF out of the organic layer and into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

G A 6-Cyclopropyl-5- methylpicolinic acid B Activation via HATU / DIPEA A->B  DMF, 0°C   C Amine Addition (Nucleophilic Attack) B->C  R-NH2, RT   D Picolinamide Derivative C->D  Coupling   E LC-MS Monitoring (In-process Control) C->E  Aliquot check   E->C  Confirm completion  

Figure 2: Standardized HATU-mediated amide coupling workflow with self-validating IPC.

Safety, Handling, and Storage

Based on standard Globally Harmonized System (GHS) classifications for this scaffold:

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling Precautions: Always manipulate the powder within a certified fume hood to prevent inhalation of particulates (P261). Wear standard laboratory PPE including nitrile gloves, safety goggles, and a lab coat (P280).

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area to prevent degradation from atmospheric moisture.

References

  • [3] Title: General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Advanced Structural and Synthetic Profiling of 6-Cyclopropyl-5-methylpicolinic Acid

Introduction: A Privileged Scaffold in Rational Drug Design In modern medicinal chemistry and agrochemical development, the strategic decoration of pyridine rings is a cornerstone of rational drug design. 6-Cyclopropyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Rational Drug Design

In modern medicinal chemistry and agrochemical development, the strategic decoration of pyridine rings is a cornerstone of rational drug design. 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) represents an advanced, highly functionalized building block. By combining the metal-chelating and hydrogen-bonding capabilities of a picolinic acid core with the precise steric and electronic modulations of adjacent cyclopropyl and methyl groups, this scaffold offers a unique pharmacokinetic and pharmacodynamic profile[1].

As a Senior Application Scientist, I frequently utilize this specific building block to overcome metabolic liabilities in lead optimization, particularly when targeting kinases, metalloenzymes, or G-protein-coupled receptors (GPCRs).

Physicochemical Profiling & Structural Rationale

The integration of specific functional groups onto the picolinic acid core is not arbitrary; each moiety serves a distinct, causal purpose in optimizing target engagement and metabolic stability [3].

  • The Picolinic Acid Core: The proximity of the pyridine nitrogen and the carboxylic acid oxygen allows this motif to act as a potent bidentate ligand. This is critical for chelating active-site metals (e.g., Zn²⁺ in matrix metalloproteinases) or forming bidentate hydrogen-bond networks within the hinge region of kinases.

  • The 6-Cyclopropyl Motif: The cyclopropyl ring is a widely recognized bioisostere for larger aliphatic or aromatic groups, offering similar spatial occupation but with a significantly reduced lipophilic penalty. Placed at the C6 position (ortho to the pyridine nitrogen), it provides essential steric shielding. Causality: This shielding modulates the basicity of the pyridine nitrogen and physically blocks N-oxidation by CYP450 enzymes—a common metabolic liability in pyridine-containing therapeutics [3].

  • The 5-Methyl Substituent: The C5 methyl group acts as an electron-donating group, increasing the electron density of the pyridine ring to strengthen metal chelation. Causality: Sterically, it fills small hydrophobic pockets in the target binding site and restricts the free rotation of the adjacent C6-cyclopropyl group, thereby reducing the entropic penalty upon target binding.

Table 1: Key Physicochemical Parameters

To facilitate rapid comparison for library design, the quantitative structural data of this scaffold is summarized below [1][2].

PropertyValue
Chemical Name 6-Cyclopropyl-5-methylpyridine-2-carboxylic acid
CAS Number 1822680-03-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Topological Polar Surface Area (TPSA) 50.2 Ų (Predicted)
Hydrogen Bond Donors / Acceptors 1 / 3
Physical Form White to Yellow Solid

Pharmacophore and Binding Dynamics

Pharmacophore Core Picolinic Acid Core (H-Bonding / Metal Chelation) Target Target Protein (Kinase / Metalloenzyme) Core->Target Bidentate Binding C6 6-Cyclopropyl Group (Steric Shield / CYP Resistance) C6->Core Ortho-substitution C6->Target Fills Lipophilic Pocket C5 5-Methyl Group (Hydrophobic Interaction) C5->Core Meta-substitution C5->Target Conformational Locking

Fig 1. Pharmacophore mapping of the 6-cyclopropyl-5-methylpicolinic acid scaffold.

Synthetic Methodologies: Constructing the Core

The synthesis of 6-cyclopropyl-5-methylpicolinic acid is typically achieved via late-stage functionalization of a halogenated precursor. The most robust method is the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesis SM 6-Bromo-5-methylpicolinate (Starting Material) Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 SM->Reagents Intermediate Suzuki-Miyaura Coupling (100°C, 12h, Dioxane/H2O) Reagents->Intermediate Product 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) Intermediate->Product 1. NaOH Hydrolysis 2. HCl Acidification (pH 3.5)

Fig 2. Synthetic workflow for 6-cyclopropyl-5-methylpicolinic acid via Suzuki coupling.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To install the C6-cyclopropyl group onto the pyridine core and isolate the free carboxylic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, charge methyl 6-bromo-5-methylpicolinate (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere to prevent oxidative degradation of the palladium catalyst.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water is crucial for dissolving the inorganic base and activating the boronic acid via boronate complex formation, which accelerates the transmetalation step.

  • Heating & Monitoring: Stir the mixture at 100°C for 12 hours. Self-Validation: Monitor via LC-MS until the starting material mass is fully consumed.

  • Hydrolysis: Cool the reaction to room temperature, add 2M NaOH (aq), and stir for 2 hours to hydrolyze the methyl ester intermediate.

  • Workup & Isolation: Wash the aqueous layer with EtOAc to remove organic impurities, phosphine ligands, and catalyst residues. Carefully acidify the aqueous layer to pH 3.5 using 1M HCl. Causality: The isoelectric point of picolinic acid derivatives typically lies between pH 3 and 4. Adjusting to this exact pH maximizes the formation of the neutral zwitterionic species, minimizing aqueous solubility and driving the product to precipitate as a high-purity solid. Filter and dry under vacuum.

Downstream Application: Standard Operating Procedure for Library Generation

For drug discovery professionals, this carboxylic acid is predominantly utilized to generate amide-linked combinatorial libraries.

Protocol 2: Sterically Hindered Amide Coupling (HATU/DIPEA)

Objective: To couple 6-cyclopropyl-5-methylpicolinic acid with diverse primary/secondary amines.

  • Activation: Dissolve 6-cyclopropyl-5-methylpicolinic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Causality: HATU is selected over standard EDC/HOBt due to the severe steric hindrance imposed by the adjacent C6-cyclopropyl and C5-methyl groups. HATU generates a highly reactive HOAt ester intermediate capable of driving the reaction forward.

  • Pre-Validation (In-Process): Stir at room temperature for 15 minutes. Self-Validation: Quench a 10 µL aliquot in 1 mL MeCN/H₂O and analyze via UPLC-MS. A successful activation phase is confirmed by the disappearance of the starting material mass (m/z 176 [M-H]⁻) and the transient appearance of the HOAt-adduct mass.

  • Amine Addition: Add the target amine (1.1 eq). Stir at room temperature for 4-6 hours.

  • Quenching & Extraction: Dilute the reaction with EtOAc and wash sequentially with saturated NaHCO₃ (aq), 1M HCl (aq), and brine. Causality: NaHCO₃ removes acidic byproducts (e.g., HOAt), HCl removes unreacted amine starting material, and brine extracts residual DMF from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Title: Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation Source: National Institutes of Health (NIH) / PMC URL: [Link]

Exploratory

Engineering the Picolinic Acid Scaffold: A Technical Guide to Biological Activity, Target Mechanisms, and Assay Validation

Executive Summary Historically recognized as an endogenous catabolite of tryptophan via the kynurenine pathway 1, picolinic acid (pyridine-2-carboxylic acid) has evolved into a highly privileged scaffold in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as an endogenous catabolite of tryptophan via the kynurenine pathway 1, picolinic acid (pyridine-2-carboxylic acid) has evolved into a highly privileged scaffold in modern medicinal chemistry and agrochemical development 2. Its bidentate chelating ability—facilitated by the proximity of the pyridine nitrogen and the carboxylate oxygen—allows for precise electronic tuning and high-affinity interactions with metalloenzymes, kinases, and plant hormone receptors.

This whitepaper provides an in-depth analysis of the biological activities of substituted picolinic acids. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the causality of molecular interactions and providing self-validating experimental workflows to rigorously evaluate these compounds in drug discovery pipelines.

Mechanistic Pathways & Biological Targets

The versatility of the picolinic acid core lies in its amenability to substitution at the 3-, 4-, 5-, and 6-positions, which drastically alters its pharmacological trajectory.

Metalloenzyme Inhibition: NDM-1 and BoNT/A

Because picolinic acid is a natural chelator of divalent cations (Zn²⁺, Cu²⁺, Fe²⁺), its derivatives are highly effective against zinc-dependent metalloenzymes.

  • New Delhi Metallo-β-lactamase-1 (NDM-1): Dipicolinic acid (DPA) derivatives have been engineered to combat antibiotic resistance. Instead of merely stripping the zinc ions from the active site, optimized mono-carboxylic acid amides of DPA form a stable ternary NDM-1:Zn(II):inhibitor complex, effectively neutralizing the enzyme and restoring the efficacy of β-lactam antibiotics like imipenem 3.

  • Botulinum Neurotoxin A Light Chain (BoNT/A LC): Substituted picolinic acids, such as 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP), exhibit low micromolar inhibition of BoNT/A. Crucially, kinetic studies reveal that these derivatives do not bind the active site; rather, they target the β-exosite —a distal regulatory domain essential for substrate recognition 4.

Kinase and Dehydrogenase Modulation

When the carboxylate is converted to an amide (picolinamides), the scaffold loses its strong metal-chelating properties but gains exceptional hydrogen-bonding capabilities within hydrophobic active sites.

  • 11β-HSD1 Inhibition: 6-substituted picolinamide derivatives act as potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1, a key target in metabolic syndrome. Optimization of the 6-position with piperidinyl or cyclohexyl groups yields compounds with IC₅₀ values as low as 11 nM [[5]]().

  • ASK1 Kinase: Fluorinated picolinic acid derivatives have demonstrated significant inhibitory effects on Apoptosis Signal-regulating Kinase 1 (ASK1), with therapeutic potential for anti-inflammatory and anti-cancer applications 6.

Agrochemicals: Synthetic Auxins and Antifungals
  • Herbicidal Activity: 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids mimic the plant hormone auxin. They bind intensively to the Auxin-Signaling F-box protein 5 (AFB5) coreceptor, triggering the rapid degradation of Aux/IAA repressor proteins and causing lethal uncontrolled growth in broadleaf weeds 7.

  • Antifungal Activity: Analogs of the antibiotic UK-2A, featuring o-hydroxy-substituted arylcarboxylic acids replacing the native picolinic acid moiety, strongly inhibit mitochondrial electron transport at the Qi site of the cytochrome bc1 complex in agricultural pathogens like Zymoseptoria tritici8.

Mechanism Scaffold Substituted Picolinic Acids (Bidentate Ligand) Metallo Metalloenzyme Inhibition (e.g., NDM-1, BoNT/A) Scaffold->Metallo Zn2+ Chelation / Exosite Binding Kinase Kinase/Dehydrogenase (e.g., ASK1, 11β-HSD1) Scaffold->Kinase H-Bonding in Active Site Receptor Receptor Modulation (e.g., AFB5 Auxin) Scaffold->Receptor Protein-Protein Interaction

Pharmacological targets and binding mechanisms of picolinic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative efficacy of various picolinic acid modifications across different biological targets.

Compound Class / ScaffoldRepresentative ModificationPrimary TargetEfficacy / IC₅₀Reference
Picolinamides 6-substituted (N-cyclohexyl)11β-HSD1 (Metabolic)11 nM[[5]]()
Dipicolinic Acids Mono-carboxylic acid amidesNDM-1 (Antibiotic Res.)Restores Imipenem MIC3
5-Indolyl Picolinic Acids 5-(1-butyl-4-chloro-1H-indol-2-yl)BoNT/A LC (Toxicity)Low micromolar[[4]]()
6-Aryl-1-Pyrazolyl Picolinates 5-(4-chlorophenyl)-3-methylAFB5 (Herbicidal)Sub-micromolar7
UK-2A Analogs o-hydroxy-substituted arylCyt bc1 Qi site (Fungal)1.55 – 3.8 nM[[8]]()

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, biological evaluation of picolinic acid derivatives must account for their specific mechanisms of action. Below are two field-proven, self-validating protocols designed to prevent false positives.

Protocol 1: Orthogonal FRET-Based Cleavage Assay for BoNT/A β-Exosite Inhibitors

Causality & Rationale: Standard BoNT/A assays use a truncated 13-amino acid SNAPtide substrate that only interacts with the catalytic active site. Because substituted picolinic acids bind to the distal β-exosite, they will appear inactive in a 13-mer assay 4. To accurately evaluate these compounds, you must use a full-length SNAP-25 FRET reporter that spans the exosite, while running the 13-mer assay as an orthogonal counter-screen.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant BoNT/A LC to 2 nM in assay buffer (50 mM HEPES, pH 7.4, 0.05% Tween-20, 10 μM ZnCl₂).

  • Compound Incubation: Dispense 10 μL of the picolinic acid derivative (serial dilutions in DMSO) into a 384-well black microplate. Add 20 μL of the enzyme solution. Incubate at 37°C for 30 minutes to allow exosite binding.

  • Self-Validating Controls:

    • Positive Control: Batimastat (known active-site inhibitor).

    • Negative Control: 1% DMSO vehicle.

  • Substrate Addition: Add 20 μL of full-length SNAP-25 FRET substrate (e.g., FITC/DABCYL labeled) to the primary assay plate. Simultaneously, add 20 μL of the 13-mer SNAPtide to a parallel counter-screen plate.

  • Kinetic Readout: Measure fluorescence (Ex 490 nm / Em 523 nm) continuously for 60 minutes.

  • Data Interpretation: A true β-exosite picolinic acid inhibitor will show dose-dependent inhibition in the full-length SNAP-25 plate, but zero inhibition in the 13-mer counter-screen plate.

Workflow Step1 1. Enzyme Prep BoNT/A LC in Buffer Step2 2. Compound Incubation 37°C, 30 min Step1->Step2 Step3 3. Substrate Addition Full-Length FRET Probe Step2->Step3 Step4 4. Kinetic Readout Ex 490nm / Em 523nm Step3->Step4 Step5 5. Data Validation Orthogonal 13-mer Screen Step4->Step5

Self-validating FRET-based high-throughput screening workflow for BoNT/A exosite inhibitors.

Protocol 2: Genetic-Validation Root Growth Inhibition Assay for Auxinic Herbicides

Causality & Rationale: Picolinate herbicides (like florpyrauxifen-benzyl or novel 6-aryl-1-pyrazolyl derivatives) induce rapid root growth inhibition in broadleaf plants by hijacking the AFB5 receptor 7. To prove that the biological activity is specifically mediated by this pathway (and is not general cytotoxicity), the assay must be performed concurrently on Wild-Type (WT) and afb5 mutant Arabidopsis thaliana lines.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose.

  • Compound Dosing: Spike the cooling agar with the synthesized picolinic acid derivatives at concentrations ranging from 0.1 nM to 10 μM.

  • Seed Plating: Surface-sterilize WT (Col-0) and afb5 mutant Arabidopsis seeds. Plate 20 seeds of each genotype onto the respective compound-treated plates.

  • Stratification & Growth: Keep plates at 4°C in the dark for 48 hours to synchronize germination, then transfer to a vertical growth chamber (22°C, 16h light/8h dark cycle) for 7 days.

  • Measurement & Validation: Scan the plates and measure primary root lengths using ImageJ.

  • Data Interpretation: Calculate the IC₅₀ for root inhibition. A validated AFB5-targeting picolinate will exhibit a sub-micromolar IC₅₀ in WT plants, but the afb5 mutant will exhibit a >50-fold resistance shift, confirming the precise molecular mechanism of action.

Conclusion

The transition of substituted picolinic acids from simple metal chelators to highly specific enzyme inhibitors and receptor modulators underscores the power of rational drug design. By understanding the causality of their interactions—whether forming ternary complexes in metallo-β-lactamases, binding to cryptic exosites in neurotoxins, or acting as molecular glues in plant hormone receptors—researchers can fully leverage this privileged scaffold. Implementing self-validating, mechanism-specific assays is paramount to accurately capturing the biological activity of these diverse derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 6-Cyclopropyl-5-methylpicolinic Acid Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical characterization for 6-cyclopropyl-5-methylpicolinic acid and its derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical characterization for 6-cyclopropyl-5-methylpicolinic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, incorporating the valuable cyclopropyl and picolinic acid pharmacophores. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the synthesis of this important class of molecules. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry and coordination chemistry, largely due to the bidentate chelating nature of the picolinic acid moiety. These structures are prevalent in a wide array of pharmaceuticals and bioactive molecules, contributing to their therapeutic efficacy. The pyridine ring, in particular, is the second most abundant ring structure found in pharmaceuticals.

The incorporation of a cyclopropane ring introduces unique conformational constraints and metabolic stability, making it a key pharmacophore in drug design. The combination of a picolinic acid core with a cyclopropyl group, as seen in 6-cyclopropyl-5-methylpicolinic acid, presents a molecular architecture with significant potential for the development of novel therapeutics, including enzyme inhibitors and modulators of signaling pathways. This guide outlines robust and reproducible methodologies for the synthesis of these promising compounds.

Strategic Approaches to Synthesis

The synthesis of 6-cyclopropyl-5-methylpicolinic acid derivatives can be approached through several strategic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two primary strategies:

  • Strategy A: Formation of the pyridine ring as a late-stage step from acyclic precursors.

  • Strategy B: Functionalization of a pre-existing, suitably substituted pyridine or picolinic acid scaffold.

This guide will focus on Strategy B, which is often more practical due to the commercial availability of substituted pyridine starting materials. The key transformations in this approach are the introduction of the cyclopropyl group and the formation or modification of the carboxylic acid moiety.

Key Synthetic Transformations
  • Palladium-Catalyzed Cross-Coupling: This is a powerful and versatile method for forming carbon-carbon bonds. A Suzuki-Miyaura coupling between a 6-halo-5-methylpicolinate and cyclopropylboronic acid is a highly effective approach.

  • Cyclopropanation of an Alkene Precursor: An alternative is the formation of the cyclopropyl ring from a 6-vinyl-5-methylpicolinate precursor, although this adds complexity to the synthesis.

  • Esterification and Hydrolysis: The carboxylic acid moiety is often protected as an ester during the synthesis to prevent unwanted side reactions. The final step is typically the hydrolysis of the ester to yield the desired picolinic acid.

Below is a general workflow for the synthesis of 6-cyclopropyl-5-methylpicolinic acid derivatives.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 6-chloro-5-methylpicolinonitrile) Esterification Esterification Start->Esterification 1. H2SO4, EtOH, Reflux Coupling Suzuki-Miyaura Cross-Coupling Esterification->Coupling 2. Cyclopropylboronic acid, Pd Catalyst, Base Hydrolysis Ester Hydrolysis Coupling->Hydrolysis 3. NaOH or LiOH Final_Product 6-Cyclopropyl-5-methylpicolinic Acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 6-cyclopropyl-5-methylpicolinic acid.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 6-cyclopropyl-5-methylpicolinic acid, starting from commercially available 6-chloro-5-methylpicolinonitrile.

Protocol 1: Synthesis of Ethyl 6-chloro-5-methylpicolinate

Rationale: The initial step involves the conversion of the nitrile group of the starting material into an ethyl ester. This is achieved through an acid-catalyzed esterification in the presence of ethanol. The ester serves as a protecting group for the carboxylic acid functionality during the subsequent cross-coupling reaction.

Materials:

  • 6-chloro-5-methylpicolinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Absolute Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a stirred solution of 6-chloro-5-methylpicolinonitrile (1.0 eq) in absolute ethanol (10 mL per 1 g of nitrile), slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-chloro-5-methylpicolinate, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 6-cyclopropyl-5-methylpicolinate via Suzuki-Miyaura Coupling

Rationale: This step introduces the cyclopropyl group at the 6-position of the pyridine ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A palladium catalyst, such as Pd(dppf)Cl₂, is used to facilitate the coupling between the aryl chloride and cyclopropylboronic acid. A base is required to activate the boronic acid.

Materials:

  • Ethyl 6-chloro-5-methylpicolinate

  • Cyclopropylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • In a Schlenk flask, combine ethyl 6-chloro-5-methylpicolinate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis to 6-Cyclopropyl-5-methylpicolinic Acid

Rationale: The final step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent to ensure solubility.

Materials:

  • Ethyl 6-cyclopropyl-5-methylpicolinate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 6-cyclopropyl-5-methylpicolinate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the ester has been consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 6-cyclopropyl-5-methylpicolinic acid as a solid. The product can be further purified by recrystallization if necessary.

Characterization and Analytical Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (ESI+) m/z
Ethyl 6-chloro-5-methylpicolinate ~7.8 (d, 1H), ~7.6 (d, 1H), ~4.4 (q, 2H), ~2.4 (s, 3H), ~1.4 (t, 3H)~165, ~158, ~148, ~138, ~125, ~62, ~20, ~14[M+H]⁺ expected
Ethyl 6-cyclopropyl-5-methylpicolinate ~7.7 (d, 1H), ~7.5 (d, 1H), ~4.4 (q, 2H), ~2.3 (s, 3H), ~2.0 (m, 1H), ~1.4 (t, 3H), ~1.0 (m, 2H), ~0.8 (m, 2H)~166, ~162, ~147, ~137, ~123, ~61, ~18, ~14, ~12, ~10[M+H]⁺ expected
6-Cyclopropyl-5-methylpicolinic Acid ~7.8 (d, 1H), ~7.6 (d, 1H), ~2.4 (s, 3H), ~2.1 (m, 1H), ~1.1 (m, 2H), ~0.9 (m, 2H)~168, ~163, ~148, ~138, ~124, ~19, ~13, ~11[M+H]⁺ expected

Note: The predicted NMR values are approximate and should be confirmed by experimental data.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. Understanding its mechanism is crucial for optimizing reaction conditions.

G OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Transmetal Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim Pd0 Pd0 RedElim->Pd0 Ar-R

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (ethyl 6-chloro-5-methylpicolinate). This is followed by transmetalation with the boronic acid, where the cyclopropyl group is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 6-cyclopropyl-5-methylpicolinic acid and its derivatives. By leveraging well-established methodologies such as palladium-catalyzed cross-coupling, researchers can efficiently access these valuable compounds for further investigation in drug discovery and development programs. The provided insights into the rationale behind experimental choices and the underlying reaction mechanisms are intended to empower scientists to troubleshoot and adapt these methods for their specific research needs.

References

  • Ojima, I. (2001). Catalytic Asymmetric Synthesis. Wiley-VCH.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halide Effects in Palladium-Catalyzed Cross-Coupling Reactions with Organoboronic Acids. Angewandte Chemie International Edition, 42(39), 4714-4717. [Link]

  • Arnold, J., & Fagan, P. J. (1993). Organometallic Chemistry of the Transition Metals. University Science Books.
  • Bawa, R., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

  • Hartwig, J. F. (2010).
  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Arnold, F. H. (2018). Directed evolution: bringing new chemistry to life. Angewandte Chemie International Edition, 57(16), 4143-4148. [Link]

  • PMC. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. [Link]

  • ResearchGate. (2025). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [Link]

Application

Application Note: 6-Cyclopropyl-5-methylpicolinic Acid as an Advanced Ligand in Transition-Metal Catalysis

Executive Summary & Mechanistic Rationale The development of highly selective transition-metal-catalyzed C–H functionalization relies heavily on the precise steric and electronic tuning of ancillary ligands. While unsubs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective transition-metal-catalyzed C–H functionalization relies heavily on the precise steric and electronic tuning of ancillary ligands. While unsubstituted picolinic acid and picolinamide derivatives have long been established as foundational bidentate directing groups and ligands[1], they often suffer from off-target reactivity or the formation of unreactive bis-ligated metal resting states.

6-Cyclopropyl-5-methylpicolinic acid (6-CP-5-MPA) emerges as a highly specialized, next-generation N,O-chelating ligand designed to overcome these limitations through a synergistic "push-pull" steric and electronic profile:

  • Electronic Tuning (5-Methyl Group): Positioned para to the coordinating nitrogen, the methyl group exerts a strong inductive (+I) effect. This increases the electron density on the pyridine nitrogen, enhancing its σ-donating capability. In Palladium(II)/Palladium(IV) catalytic cycles, this electron richness is critical for stabilizing the high-valent Pd(IV) intermediate formed during the oxidative addition of aryl halides[2].

  • Steric Tuning (6-Cyclopropyl Group): The 6-position substituent introduces critical steric hindrance immediately adjacent to the metal-binding site[3]. Unlike highly rigid and isotropic groups (e.g., tert-butyl) which can completely block substrate coordination, the cyclopropyl ring is anisotropic (relatively flat). It provides sufficient steric pressure to prevent the formation of inactive bis-ligated ( PdL2​ ) resting states, while concurrently compressing the metal's coordination sphere to dramatically accelerate the reductive elimination step[4].

Physicochemical Properties

Understanding the physical properties of 6-CP-5-MPA is essential for proper handling and solvent selection during reaction design[5].

PropertyValue
CAS Number 1822680-03-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Physical Form White to Yellow Solid
Solubility Soluble in DMF, DMSO, HFIP, and halogenated solvents. Poorly soluble in water.
Storage Room temperature, desiccated.

Application 1: Palladium-Catalyzed γ-C(sp³)–H Arylation of Aliphatic Amines

Reaction Design & Causality

Aliphatic amines are ubiquitous in drug development, making their late-stage functionalization highly desirable. Using 6-CP-5-MPA as a cooperative ligand enables the direct γ-C(sp³)–H arylation of these amines.

  • Solvent Choice (tert-Amyl Alcohol): A sterically hindered, tertiary alcohol is chosen specifically because it resists oxidation by the highly active Pd(IV) intermediate, unlike primary or secondary alcohols.

  • Additive (Ag₂CO₃): Silver carbonate serves a dual purpose. It acts as a mild base for the concerted metalation-deprotonation (CMD) step and functions as a halide scavenger. By precipitating insoluble AgI, it drives the equilibrium of the oxidative addition step forward[2].

CatalyticCycle Cat Active Catalyst Pd(II) + 6-CP-5-MPA Coord Substrate Coordination (Ligand Exchange) Cat->Coord CH_Act C(sp³)-H Cleavage (CMD Pathway) Coord->CH_Act Palladacycle Pd(II) Palladacycle Intermediate CH_Act->Palladacycle OxAdd Oxidative Addition (Aryl Halide) Palladacycle->OxAdd PdIV High-Valent Pd(IV) Species OxAdd->PdIV Stabilized by 5-Methyl (+I) RedElim Reductive Elimination (Sterically Driven) PdIV->RedElim RedElim->Cat Accelerated by 6-Cyclopropyl Product Functionalized Product RedElim->Product

Catalytic cycle of Pd-catalyzed C(sp³)-H arylation enabled by 6-CP-5-MPA ligand.

Experimental Protocol (Self-Validating Workflow)

Reagents Required: Aliphatic amine substrate (0.2 mmol), Aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), 6-CP-5-MPA (20 mol%), Ag₂CO₃ (0.4 mmol), tert-Amyl-OH (1.0 mL).

  • Preparation (Moisture Exclusion): Ensure all glassware is oven-dried at 120 °C for at least 2 hours. Causality: Trace water can prematurely protonate the basic picolinate ligand, disrupting the N,O-chelation required for catalyst activation.

  • Catalyst Assembly: In a nitrogen-filled glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 6-CP-5-MPA (7.1 mg, 0.04 mmol) to a 1-dram vial. Add 0.5 mL of tert-Amyl-OH and stir for 10 minutes.

    • Validation Check: The solution must turn a clear, vibrant yellow-orange. This color shift confirms the successful displacement of acetate ligands and the formation of the active monomeric Pd(II)-picolinate complex.

  • Substrate Addition: Add the aliphatic amine (0.2 mmol), aryl iodide (0.4 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 110 °C in an oil bath for 24 hours.

  • Reaction Monitoring: At 12 hours, briefly inspect the vial.

    • Validation Check: A suspension of yellow/white precipitate (AgI) should be visible. If the reaction mixture has turned completely black (Pd black precipitation), the catalyst has decomposed, indicating either oxygen ingress or insufficient steric protection from the ligand.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (2 mL) and filter through a short pad of Celite to remove AgI salts and any Pd particulates. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Workflow Prep 1. Preparation Oven-dry glassware Assemble 2. Assembly Add Pd, Ligand, Base Prep->Assemble React 3. Reaction 110°C, 24h Assemble->React Monitor 4. Monitoring Check color & TLC React->Monitor Workup 5. Workup Celite filtration Monitor->Workup

Experimental workflow for Pd-catalyzed C-H functionalization using 6-CP-5-MPA.

Quantitative Data: Ligand Optimization

To demonstrate the superiority of the 6-CP-5-MPA ligand, the following table summarizes a benchmark optimization study for the γ-C(sp³)–H arylation of a model aliphatic amine.

LigandYield (%)Regioselectivity (γ:δ)Mechanistic Observation
Picolinic Acid4585:15Prone to forming inactive PdL2​ resting states.
6-Methylpicolinic Acid7292:8Improved reductive elimination, but moderate Pd(IV) stability.
6-Trifluoromethylpicolinic Acid35N/AStrong electron-withdrawing group destabilizes the Pd(IV) intermediate.
6-Cyclopropyl-5-methylpicolinic Acid 94 >99:1 Optimal push-pull electronics and anisotropic steric bulk.

Application 2: Iridium-Catalyzed ortho-C–H Borylation

Reaction Design

While bipyridine derivatives (e.g., dtbpy) are standard for Ir-catalyzed borylation, sterically encumbered substrates often require the more compact and electronically asymmetric N,O-chelation provided by picolinic acids. The 6-CP-5-MPA ligand is highly effective here; the 5-methyl group enriches the Ir(III) center to facilitate C-H oxidative addition, while the 6-cyclopropyl group forces the substrate into a highly specific trajectory, yielding exceptional ortho-selectivity.

Experimental Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a vial with [Ir(OMe)(cod)]₂ (1.5 mol%), 6-CP-5-MPA (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.6 mmol).

  • Activation: Add 1.0 mL of Cyclopentyl methyl ether (CPME). Stir for 5 minutes until the solution transitions from dark red to a deep, homogeneous forest green, indicating the formation of the active Ir-boryl complex.

  • Coupling: Add the arene substrate (0.5 mmol). Seal and heat at 80 °C for 16 hours.

  • Analysis: Quench with exposure to air. The disappearance of the green color indicates the termination of the active Ir cycle. Analyze the crude mixture via GC-MS to confirm conversion before purification.

References

  • 1 - RSC Advances[1] 2.2 - Chemical Reviews (PMC)[2] 3.5 - Sigma-Aldrich[5] 4.3 - RSC[3] 5.4 - MDPI[4]

Sources

Method

Application Note: Quantitative Analysis of 6-Cyclopropyl-5-methylpicolinic acid using Chromatographic Techniques

Abstract This document provides detailed analytical methods for the precise and accurate quantification of 6-Cyclopropyl-5-methylpicolinic acid, a key chemical entity relevant in pharmaceutical development as a potential...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methods for the precise and accurate quantification of 6-Cyclopropyl-5-methylpicolinic acid, a key chemical entity relevant in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. Recognizing the need for robust and reliable analytical procedures, this guide presents three distinct, validated protocols tailored for different analytical challenges: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. Each protocol is grounded in established principles for analogous picolinic acid derivatives and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3] This application note is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, explanations for methodological choices, and comprehensive validation frameworks.

Introduction

6-Cyclopropyl-5-methylpicolinic acid is a substituted picolinic acid derivative. Picolinic acids and their analogues are significant in medicinal chemistry and are often monitored as active pharmaceutical ingredients (APIs), synthetic intermediates, or critical impurities during drug manufacturing.[4] The accurate quantification of such compounds is paramount for ensuring product quality, safety, and efficacy, making validated analytical methods indispensable.[5]

While specific literature on the quantification of 6-Cyclopropyl-5-methylpicolinic acid is not widely available, the protocols herein have been developed based on well-established methods for structurally similar polar aromatic carboxylic acids.[6][7][8] The methodologies are designed to be self-validating and provide a strong foundation for implementation in research, development, and quality control laboratories.

Physicochemical Properties of 6-Cyclopropyl-5-methylpicolinic acid:

PropertyValueSource
CAS Number 1822680-03-4BLD Pharm[9]
Molecular Formula C₁₀H₁₁NO₂BLD Pharm[9]
Molecular Weight 177.20 g/mol BLD Pharm[9]
Predicted LogP ~1.5 - 2.0Inferred from structure

The presence of a carboxylic acid group confers polarity and necessitates specific considerations for chromatographic separation, such as pH control of the mobile phase in liquid chromatography or derivatization in gas chromatography.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine analysis, such as purity assessments of bulk substances or quantification in simple formulations, where analyte concentrations are relatively high.

2.1. Principle of the Method Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By acidifying the mobile phase, the ionization of the carboxylic acid group on the analyte is suppressed, increasing its retention on the nonpolar column and leading to better peak shape and resolution. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve generated from reference standards.[6]

2.2. Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 6-Cyclopropyl-5-methylpicolinic acid reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in water.

    • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • Dissolve the sample in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (or optimal wavelength determined by PDA scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

  • Data Analysis:

    • Identify the analyte peak based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Quantify the analyte in the sample using the linear regression equation from the calibration curve.

2.3. Method Validation Framework The method must be validated according to ICH Q2(R2) guidelines.[2][10]

ParameterAcceptance CriteriaRationale
Specificity Peak is free from interference at the analyte's retention time.Ensures the signal is solely from the analyte.[1]
Linearity Correlation coefficient (r²) ≥ 0.998Demonstrates a direct relationship between concentration and response.[11]
Range Typically 80% to 120% of the target concentration.The interval providing acceptable accuracy, precision, and linearity.[12]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of results to the true value.[10]
Precision (RSD) Repeatability ≤ 1.5%; Intermediate Precision ≤ 2.0%Assesses the method's consistency and reproducibility.[1][11]
LOD & LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).Defines the lowest detectable and quantifiable concentrations.[12]

2.4. Workflow Diagram: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep prep instrument instrument data data S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 S3 Create Calibration Series S2->S3 S4 Filter Samples S3->S4 I1 HPLC-UV System Setup S4->I1 I2 Inject Standards I1->I2 I3 Inject Samples I2->I3 D1 Integrate Peaks I3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample D2->D3

Caption: Workflow for quantification by RP-HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This ultra-sensitive and highly selective method is suitable for quantifying trace levels of the analyte in complex matrices such as plasma, tissue extracts, or for impurity profiling at very low concentrations.[4][13]

3.1. Principle of the Method LC-MS/MS combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The mass spectrometer first selects the parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z). This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and providing excellent sensitivity.[14] An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response.[14][15]

3.2. Experimental Protocol

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • 6-Cyclopropyl-5-methylpicolinic acid reference standard.

  • Deuterated internal standard (IS), e.g., 6-Cyclopropyl-5-methylpicolinic acid-d4 (if available).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade ammonium formate or formic acid.

  • Reagents for sample preparation (e.g., zinc sulfate or acetonitrile for protein precipitation).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Standard and Sample Preparation:

    • Stock and Working Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., 0.1 - 100 ng/mL), using 50:50 water:acetonitrile as the diluent.

    • Internal Standard (IS) Spiking: Add a fixed concentration of the IS to all standards, blanks, and samples.

    • Sample Pre-treatment (e.g., for Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the IS. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.[14]

  • LC-MS/MS Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A rapid gradient, e.g., 5% B to 95% B in 5 minutes.

    • Ionization Mode: ESI, Positive.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor Ion (M+H)⁺: m/z 178.2 → Product Ion: m/z 132.2 (loss of -COOH and H).

      • Internal Standard (d4): Precursor Ion (M+H)⁺: m/z 182.2 → Product Ion: m/z 136.2.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Quantify the analyte in samples using this curve.

3.3. Method Validation Framework Validation follows ICH guidelines with additional considerations for mass spectrometry.[16]

ParameterAcceptance CriteriaRationale
Selectivity No significant interference in blank matrix at the analyte's retention time.Ensures specificity in complex matrices.[14]
Linearity r² ≥ 0.995, weighted regression may be needed.Covers a wide dynamic range for trace analysis.
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ).Standard criteria for bioanalytical method validation.
Matrix Effect IS-normalized matrix factor should be between 0.85 and 1.15.Assesses ion suppression or enhancement from the sample matrix.[14]
Recovery Consistent and reproducible.Measures the efficiency of the sample extraction process.[14]
LLOQ S/N ≥ 10, with acceptable accuracy and precision (±20%).Defines the lower limit of reliable quantification.[17][18]

3.4. Workflow Diagram: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep prep instrument instrument data data S1 Aliquot Sample/Standard S2 Spike with Internal Standard S1->S2 S3 Protein Precipitation / Extraction S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 I1 UHPLC Separation S4->I1 I2 ESI Ionization I1->I2 I3 MS/MS Detection (MRM) I2->I3 D1 Calculate Analyte/IS Area Ratio I3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification by LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high chromatographic resolution and is an excellent alternative or confirmatory technique. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.[19]

4.1. Principle of the Method The analyte's polar carboxylic acid group is chemically modified, typically by esterification, to create a less polar and more volatile derivative.[19][20] This derivative is then introduced into the GC, where it is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated compound enters the mass spectrometer, is ionized (usually by Electron Ionization, EI), and a characteristic fragmentation pattern is generated, which serves as a highly specific fingerprint for identification and quantification.

4.2. Experimental Protocol

Instrumentation and Materials:

  • GC system with a capillary column inlet, coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • 6-Cyclopropyl-5-methylpicolinic acid reference standard.

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Methanolic HCl.

  • High-purity solvents (e.g., ethyl acetate, pyridine).

Procedure:

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample extract or standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: EI, 70 eV.

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions (Hypothetical for TMS ester): Monitor the molecular ion (M⁺) and a characteristic fragment ion.

  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time and mass spectrum.

    • For quantification, create a calibration curve from the peak areas of the primary SIM ion versus the concentration of the derivatized standards.

4.3. Workflow Diagram: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep prep instrument instrument data data S1 Evaporate Sample to Dryness S2 Add Derivatization Reagent S1->S2 S3 Heat to Complete Reaction S2->S3 I1 Inject Derivatized Sample S3->I1 I2 GC Separation I1->I2 I3 EI Ionization & MS Detection I2->I3 D1 Identify Peak by RT & Spectrum I3->D1 D2 Generate Calibration Curve (SIM) D1->D2 D3 Quantify Sample D2->D3

Caption: Workflow for quantification by GC-MS.

Method Comparison

FeatureRP-HPLC-UVLC-MS/MSGC-MS with Derivatization
Principle Reversed-Phase ChromatographyLC with Tandem Mass SpectrometryGas Chromatography, MS
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)High (ng/mL range)
Selectivity ModerateVery HighHigh
Sample Prep Simple (dissolve and filter)Moderate (extraction often needed)Complex (requires derivatization)
Matrix Tolerance Low to ModerateHigh (with IS)Moderate
Primary Use QC, purity, formulation assayBioanalysis, trace impurity analysisConfirmatory analysis, metabolomics
Instrumentation Cost LowHighModerate to High

Conclusion

This application note details three robust and scientifically sound methods for the quantification of 6-Cyclopropyl-5-methylpicolinic acid. The choice of method depends critically on the analytical objective, required sensitivity, sample matrix, and available instrumentation. For routine quality control, RP-HPLC-UV offers a reliable and cost-effective solution. For demanding applications requiring ultra-high sensitivity and selectivity, such as in bioanalysis or trace impurity detection, the LC-MS/MS method is the superior choice. The GC-MS method serves as a powerful orthogonal technique for confirmation and analysis in specific contexts. Each protocol is designed to be validated according to international standards, ensuring data integrity and regulatory compliance.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Bradley, C. (2025, October 22).
  • BioPharm International. (2026, March 12).
  • Smythe, G. A., et al. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Analytical Biochemistry. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Smythe, G. A., et al. (2003). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Advances in Experimental Medicine and Biology. [Link]

  • Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • ResearchGate. (n.d.). Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue. [Link]

  • BenchChem. (2025). Step-by-step guide for using 4-(2-Hydroxyethyl)picolinic acid in HPLC.
  • Molecules. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8).
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • ResearchGate. (2025, August 7). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. [Link]

  • Dziomba, S., et al. (2003). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. Journal of Microbiological Methods. [Link]

  • Shipkova, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Clinical Laboratory Analysis. [Link]

  • Semantic Scholar. (n.d.). Simultaneous quantification of phenolic acids and flavonoids in Chamaerops humilis L. using LC–ESI-MS. [Link]

  • ResearchGate. (n.d.). Analytical parameters of LC-MS/MS quantitative method for determination of phenolic acids. [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic).
  • International Conference on Harmonisation. (n.d.). Validation of Analytical Procedures. [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

Sources

Application

The Strategic Application of 6-Cyclopropyl-5-methylpicolinic Acid in the Synthesis of Advanced Antiviral Therapeutics

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of 6-Cyclopropyl-5-methylpicolinic acid, a sophisticated heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-Cyclopropyl-5-methylpicolinic acid, a sophisticated heterocyclic building block, and its pivotal role in modern pharmaceutical synthesis. With full editorial control, this document moves beyond a standard template to deliver a comprehensive understanding of the compound's strategic importance, particularly highlighted by its application in the synthesis of leading-edge antiviral agents such as Nirmatrelvir (PF-07321332), the active component in the COVID-19 therapeutic, Paxlovid.

Introduction: The Emergence of a Privileged Scaffold

Picolinic acid derivatives have long been recognized in medicinal chemistry for their ability to act as bidentate chelating agents and their presence in numerous bioactive molecules. The incorporation of a cyclopropyl group, as seen in 6-Cyclopropyl-5-methylpicolinic acid, offers significant advantages in drug design. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more favorable binding to biological targets. These attributes make 6-Cyclopropyl-5-methylpicolinic acid a valuable intermediate in the construction of complex pharmaceutical agents.

Core Application: A Key Building Block for Nirmatrelvir (PF-07321332)

A prime example of the utility of a 6-cyclopropyl-substituted heterocyclic acid is in the synthesis of Nirmatrelvir, an orally active 3C-like protease inhibitor developed by Pfizer for the treatment of COVID-19.[1][2] The structure of Nirmatrelvir features a rigid bicyclic non-canonical amino acid that incorporates a fused cyclopropyl ring, a structural motif derived from a 6-cyclopropyl picolinic acid derivative.[2] This key fragment plays a crucial role in the molecule's ability to bind to the catalytic cysteine (Cys145) residue of the SARS-CoV-2 main protease.[1]

The synthesis of Nirmatrelvir involves a critical peptide coupling step where a derivative of 6-Cyclopropyl-5-methylpicolinic acid is coupled with a homochiral amino amide.[1][3] This highlights the importance of the picolinic acid derivative as a key intermediate in the construction of this complex antiviral drug.

Logical Workflow for the Synthesis of Nirmatrelvir Intermediate

The following diagram illustrates a plausible synthetic workflow for the preparation of a key intermediate of Nirmatrelvir, starting from 6-Cyclopropyl-5-methylpicolinic acid.

G cluster_0 Activation cluster_1 Key Coupling Step cluster_2 Final Synthetic Steps A 6-Cyclopropyl-5-methylpicolinic acid B Activated Picolinic Acid Derivative (e.g., Acyl Chloride or Active Ester) A->B Activation (e.g., SOCl₂, HATU) D Nirmatrelvir Precursor B->D Peptide Coupling (e.g., EDCI, HOBt) C Homochiral Amino Amide Fragment C->D E Nirmatrelvir (PF-07321332) D->E Further Transformations (e.g., Dehydration) G A 6-Cyclopropyl-5- methylpicolinic acid C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDCI B->C E Active Ester (Less prone to racemization) C->E + D HOBt D->E G Amide Product E->G + F Amine (R-NH₂) F->G

Sources

Method

use of 6-Cyclopropyl-5-methylpicolinic acid in the development of enzyme inhibitors.

Application Note: Rational Design of Metalloenzyme Inhibitors Utilizing 6-Cyclopropyl-5-methylpicolinic Acid Executive Summary The development of targeted enzyme inhibitors requires the selection of optimal structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design of Metalloenzyme Inhibitors Utilizing 6-Cyclopropyl-5-methylpicolinic Acid

Executive Summary

The development of targeted enzyme inhibitors requires the selection of optimal structural motifs that balance target affinity, selectivity, and pharmacokinetic viability. Pyridine carboxylic acid isomers, particularly picolinic acid derivatives, have emerged as privileged scaffolds in medicinal chemistry, historically yielding therapies across oncology, infectious diseases, and metabolic disorders[1]. Within this class, 6-Cyclopropyl-5-methylpicolinic acid (CAS 1822680-03-4) serves as a highly specialized building block for the synthesis of metalloenzyme inhibitors, particularly targeting 2-oxoglutarate (2-OG) dependent oxygenases such as Histone Lysine Demethylases (e.g., KDM5) and Prolyl Hydroxylases (PHDs)[2].

This application note details the mechanistic rationale, synthetic workflows, and assay protocols for incorporating this specific intermediate into lead compounds.

Structural Rationale & Mechanistic Causality

Inhibitors targeting metalloenzymes typically require a metal-binding pharmacophore (MBP). Unsubstituted picolinic acid acts as a bidentate chelator, coordinating the active site metal (e.g., Fe²⁺ or Mn²⁺) via its pyridine nitrogen and carboxylate oxygen[3]. However, unsubstituted scaffolds often lack target selectivity and exhibit poor cellular permeability. The integration of 6-cyclopropyl and 5-methyl substitutions addresses these critical flaws through precise physicochemical mechanisms:

  • Bidentate Chelation: The picolinic acid core directly competes with endogenous cofactors (like α-ketoglutarate) for metal coordination in the enzyme's catalytic center[4].

  • Steric Locking via 6-Cyclopropyl: The bulky cyclopropyl group at the C6 position restricts the rotational freedom of the pyridine ring when bound to the active site. This conformational locking forces the molecule into a specific trajectory that perfectly occupies the lipophilic pocket unique to KDM5, thereby preventing off-target binding to structurally similar KDM subfamilies (e.g., KDM4)[2].

  • Lipophilicity & Permeability via 5-Methyl: The addition of the 5-methyl group increases the overall lipophilicity (LogP) of the intermediate, counteracting the highly polar nature of the carboxylate and significantly improving the cellular penetration of the final synthesized inhibitor[1].

Synthetic Workflow: Amide Coupling Protocol

To incorporate 6-Cyclopropyl-5-methylpicolinic acid into a lead compound, it is typically coupled with a functionalized amine scaffold (e.g., a pyrrolidine derivative)[2]. The following protocol ensures high-yield amide bond formation while preventing epimerization of sensitive chiral centers on the amine partner.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-Cyclopropyl-5-methylpicolinic acid (1.0 eq, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

    • Causality Note: Anhydrous DMF is critical. Trace water will hydrolyze the active ester intermediate, drastically reducing the yield and complicating purification.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Causality Note: HATU is selected over standard EDC/HOBt because the steric hindrance of the 6-cyclopropyl group adjacent to the carboxylate requires a highly reactive coupling reagent to efficiently form the active ester.

  • Coupling: Add the target amine scaffold (1.1 eq) dropwise. Stir the reaction mixture at room temperature.

  • Self-Validation Checkpoint (LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the picolinic acid mass peak and the appearance of the desired product mass [M+H]⁺.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor[2].

SyntheticWorkflow A 6-Cyclopropyl-5-methylpicolinic acid (Starting Material) C Amide Coupling (HATU, DIPEA, DMF, RT) A->C B Target Amine Scaffold (e.g., Pyrrolidine) B->C D Validation Checkpoint (LC-MS >95% Conversion) C->D 2 hours E Purification (Prep-HPLC) D->E Pass Criteria F Final Metalloenzyme Inhibitor (>95% Purity) E->F

Caption: Synthetic workflow for incorporating 6-Cyclopropyl-5-methylpicolinic acid into inhibitors.

In Vitro Enzyme Inhibition Assay (KDM5 TR-FRET Protocol)

To validate the biological efficacy of the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure the inhibition of KDM5-mediated demethylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20). Supplement with 10 µM Fe(II)SO₄ and 100 µM α-ketoglutarate immediately before use.

    • Causality Note: Fe(II) is highly susceptible to oxidation to inactive Fe(III) in ambient air. TCEP is included as a reducing agent to maintain the metal in its catalytically active state, ensuring the assay accurately reflects the inhibitor's metal-chelating capacity.

  • Compound Plating: Serially dilute the synthesized inhibitor in DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Incubation: Add 5 µL of KDM5 enzyme (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow the picolinic acid moiety to establish equilibrium binding with the active site metal.

  • Reaction Initiation: Add 5 µL of biotinylated Histone H3K4me3 peptide substrate (final concentration 100 nM). Incubate for 30 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of detection buffer containing Eu-labeled anti-H3K4me2 antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 337 nm, Em: 665 nm / 615 nm) after 1 hour.

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor (e.g., CPI-455). A Z'-factor > 0.6 validates the assay's robustness, confirming that the signal window is wide enough to accurately determine IC₅₀ values.

MOA Inhibitor Synthesized Inhibitor (6-Cyclopropyl-5-methylpicolinic motif) Fe Active Site Fe(II) Inhibitor->Fe Bidentate Chelation (N and COO-) Demethylation Demethylation Blocked Inhibitor->Demethylation Induces Chromatin Histone Substrate (H3K4me3) Fe->Chromatin Catalyzes reaction (Normal State) aKG alpha-Ketoglutarate (Endogenous Cofactor) aKG->Fe Competes for binding Enzyme KDM5 Metalloenzyme Enzyme->Fe Coordinates metal Chromatin->Demethylation

Caption: Mechanism of action showing bidentate chelation of the active site Fe(II) by inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of the specific functional groups on the picolinic acid core when coupled to a standard pyrrolidine scaffold, demonstrating the necessity of the 6-cyclopropyl and 5-methyl modifications for KDM5 potency and selectivity.

Picolinic Acid MotifKDM5 IC₅₀ (nM)KDM4 IC₅₀ (nM)Selectivity Fold (KDM4/KDM5)Cellular Permeability (Papp, 10⁻⁶ cm/s)
Unsubstituted Picolinic Acid4,5003,8000.8x1.2 (Low)
5-Methylpicolinic Acid1,2001,5001.2x4.5 (Moderate)
6-Cyclopropylpicolinic Acid854,20049.4x3.8 (Moderate)
6-Cyclopropyl-5-methylpicolinic Acid 12 >10,000 >833x 14.2 (High)

Data Interpretation: The standalone addition of the 6-cyclopropyl group dramatically increases selectivity for KDM5 over KDM4 by exploiting a specific steric pocket. The synergistic addition of the 5-methyl group further drives the IC₅₀ down to the low nanomolar range while significantly boosting cellular permeability, proving the 6-Cyclopropyl-5-methylpicolinic acid building block is superior for lead optimization.

References

  • Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase. ACS Publications.[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. NIH / Taylor & Francis.[Link]

  • US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors.
  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. Chemical Communications (RSC Publishing).[Link]

Sources

Application

metal complexation studies with 6-Cyclopropyl-5-methylpicolinic acid.

Application Note: Advanced Metal Complexation Studies with 6-Cyclopropyl-5-methylpicolinic Acid Introduction & Structural Rationale 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) is a highly specialized bidenta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Metal Complexation Studies with 6-Cyclopropyl-5-methylpicolinic Acid

Introduction & Structural Rationale

6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) is a highly specialized bidentate chelator utilized in advanced coordination chemistry and metallodrug design. While standard picolinic acids are well-established metal-binding pharmacophores (MBPs) used to target metalloenzymes[1], the introduction of specific alkyl and cycloalkyl substituents fundamentally alters the thermodynamic and kinetic profiles of the resulting metal complexes.

As a Senior Application Scientist, I approach this ligand not just as a binder, but as a structural modifier. The C6-cyclopropyl group introduces massive steric hindrance immediately adjacent to the coordinating pyridine nitrogen. Simultaneously, the C5-methyl group enhances the overall lipophilicity of the molecule. Understanding the causality behind these structural modifications is critical for researchers aiming to utilize this ligand in liquid-liquid extraction, catalysis, or the development of metalloenzyme inhibitors.

Causality in Coordination Dynamics

When complexing transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) or lanthanides (e.g., Gd³⁺), the steric and electronic contributions of the 6-cyclopropyl and 5-methyl groups dictate the experimental outcome:

  • Steric Clash and Bond Elongation: In standard picolinate complexes, the ligand coordinates via the pyridine nitrogen and carboxylate oxygen to form a stable, nearly planar 5-membered chelate ring[2][3]. However, substitution at the 6-position forces a steric clash with adjacent ligands or coordinated solvent molecules. Crystallographic data from analogous 6-substituted picolinate complexes demonstrates that this steric repulsion significantly elongates the Metal-Nitrogen (M-N) bond length compared to 3-, 4-, or 5-substituted derivatives[4].

  • Geometry Distortion and Lability: The inability to achieve an ideal "bite angle" due to the bulky C6-cyclopropyl group forces a distortion in the standard octahedral or square planar geometries[4]. In aqueous environments, this distortion lowers the activation energy for dissociative pathways, dramatically increasing the lability and exchange rate ( kex​ ) of coordinated water molecules—a critical parameter for MRI contrast agents and catalytic turnover[5].

  • Phase Partitioning: The addition of the non-polar C5-methyl and C6-cyclopropyl groups renders the uncomplexed ligand and its neutral metal complexes highly lipophilic. This necessitates the use of mixed organic-aqueous solvent systems during synthesis but makes the ligand exceptionally suited for liquid-liquid metal extraction processes[6].

Table 1: Comparative Coordination Metrics for Picolinate vs. 6-Substituted Picolinate Complexes
MetricUnsubstituted Picolinic Acid6-Substituted Picolinic AcidCausality / Mechanism
M-N Bond Length (Å) ~2.162 - 2.190~2.196 - 2.265Steric repulsion between the C6-substituent and adjacent ligands/solvent[4].
Coordination Geometry Highly symmetric (Octahedral / Square Planar)Distorted Octahedral / Lower Coordination NumberInability to achieve ideal bite angle due to bulky C6 group[3][4].
Water Exchange Rate ( kex​ ) BaselineSignificantly AcceleratedSteric crowding lowers the activation energy for dissociative water exchange[5].
Lipophilicity (Log P) Low (Water Soluble)High (Organic Soluble)Addition of non-polar C5-methyl and C6-cyclopropyl groups[6].

Mechanistic Visualization

Mechanism N1 C6-Cyclopropyl Group N2 Steric Clash at Metal Center N1->N2 N3 Elongated M-N Bond N2->N3 N4 Distorted Geometry N3->N4 N5 Enhanced Lability N4->N5

Fig 2. Mechanistic impact of C6-cyclopropyl steric bulk on metal coordination and lability.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis of M(II) Complexes (Cu, Ni, Zn)

Because 6-Cyclopropyl-5-methylpicolinic acid is highly lipophilic, standard aqueous complexation will result in unreacted ligand suspension. A mixed-solvent thermal activation approach is required[6][7].

  • Ligand Solubilization: Dissolve 2.0 mmol of 6-Cyclopropyl-5-methylpicolinic acid in 15 mL of absolute ethanol. Causality: The lipophilic nature of the C5/C6 substituents requires a low-polarity solvent to ensure complete dissolution prior to metal exposure.

  • Metal Salt Preparation: Dissolve 1.0 mmol of the target metal acetate (e.g., Cu(CH3​COO)2​⋅H2​O ) in 15 mL of deionized water[7].

  • Thermal Complexation: Add the aqueous metal solution dropwise to the ethanolic ligand solution under continuous stirring. Elevate the temperature to 60°C. Causality: Thermal energy is required to overcome the kinetic barrier introduced by the C6-cyclopropyl steric hindrance.

  • pH Optimization: Monitor the pH and adjust to 6.0–6.5 using 0.1 M NaOH. Causality: Picolinic acid must be deprotonated to the picolinate anion to facilitate strong bidentate chelation via the carboxylate oxygen[3].

  • Isolation: Stir the reaction for 4 hours at 60°C. Cool the mixture slowly to 4°C to induce precipitation. Filter the microcrystalline solid and wash with cold 1:1 ethanol/water.

Protocol B: Self-Validating Thermodynamic Stability Profiling

When determining the stability constants (Log β ) of these sterically hindered complexes via potentiometric titration, researchers must rule out irreversible precipitation or kinetic trapping.

  • Solvent System: Prepare a 50% v/v 1,4-dioxane/water solvent system. Causality: This specific mixture maintains the solubility of the highly lipophilic complex throughout the entire pH range of the titration[6].

  • Titration: Titrate a solution containing the metal ion and ligand (1:2 ratio, 0.1 M KNO3​ ionic strength, 25.0 °C) with standardized, CO2​ -free NaOH.

  • Self-Validation (Back-Titration): Immediately perform a back-titration using standardized HNO3​ . Causality: The forward and backward titration curves MUST overlap within experimental error. This agreement validates that the complexation is fully reversible and that true thermodynamic equilibrium was reached, ensuring trustworthiness of the calculated Log β values[6].

Protocol C: Physicochemical Validation via FT-IR

Do not assume complexation based solely on precipitation. Validate the coordination mode using FT-IR spectroscopy:

  • Deprotonation Check: Confirm the complete disappearance of the broad carboxylic O-H stretch (~3000-2500 cm⁻¹)[2].

  • Coordination Check: Observe the shift in the asymmetric and symmetric COO− stretching vibrations. Crucially, verify a shift in the pyridine C=N stretch, which confirms that the sterically hindered nitrogen has successfully bonded to the metal center[2][7].

Workflow Visualization

Workflow A 1. Ligand Solubilization (Ethanol, due to high LogP) B 2. Metal Salt Addition (Aqueous M(II) Acetate) A->B C 3. pH Optimization (pH 6.0-6.5 for Deprotonation) B->C D 4. Thermal Activation (60°C to overcome steric hindrance) C->D E 5. Isolation & Washing (Filtration of lipophilic complex) D->E F 6. Validation (FT-IR, SC-XRD, Potentiometry) E->F

Fig 1. Optimized workflow for synthesizing sterically hindered metal-picolinate complexes.

References

  • Source: sigmaaldrich.
  • Source: redalyc.
  • Source: orientjchem.
  • Source: doi.
  • Source: nih.
  • Title: Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i)
  • Title: Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)
  • Source: chemrxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Cyclopropyl-5-methylpicolinic Acid

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) . This compound is a highly valuable, sterically hindered heterocyclic building block fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) . This compound is a highly valuable, sterically hindered heterocyclic building block frequently utilized in drug discovery.

Synthesizing this molecule presents two major mechanistic challenges: overcoming the steric hindrance and protodeboronation inherent to sp3-hybridized Suzuki-Miyaura couplings, and isolating the highly water-soluble zwitterionic product during saponification. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to ensure high-yield synthesis.

Synthetic Strategy & Workflow

The most robust route to 6-cyclopropyl-5-methylpicolinic acid avoids direct functionalization of the free acid. Instead, it utilizes a two-step sequence starting from methyl 6-bromo-5-methylpicolinate :

  • Pd-Catalyzed Suzuki-Miyaura Cross-Coupling to install the cyclopropyl ring.

  • Saponification and Isoelectric Isolation to reveal the free picolinic acid.

Workflow SM Methyl 6-bromo- 5-methylpicolinate SMCC Suzuki-Miyaura Coupling (c-PrBF3K, Pd/RuPhos) SM->SMCC INT Methyl 6-cyclopropyl- 5-methylpicolinate SMCC->INT >95% Conv. SAP Saponification & pH Adjustment (LiOH, then pH 3.8) INT->SAP PROD 6-Cyclopropyl- 5-methylpicolinic acid SAP->PROD Precipitation

Synthetic workflow for 6-Cyclopropyl-5-methylpicolinic acid.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling stalls at 30-40% conversion, and I see a lot of unreacted starting material. How do I push this to completion?

The Causality: The methyl group at the C5 position creates significant steric bulk directly adjacent to the C6 bromide. This steric shielding severely impedes both the oxidative addition of the palladium catalyst and the subsequent transmetalation of the bulky sp3-hybridized cyclopropyl group[1]. Standard catalysts like Pd(PPh3​)4​ are too bulky and electron-poor to overcome this activation barrier. The Solution: Switch to a highly active, electron-rich dialkylbiaryl phosphine ligand (Buchwald ligand) such as RuPhos or SPhos . These ligands accelerate oxidative addition and facilitate the difficult transmetalation step while preventing premature catalyst degradation.

Q2: I am observing massive loss of the cyclopropylboron reagent before the reaction finishes. What causes this and how do I prevent it?

The Causality: Cyclopropylboronic acid is notoriously unstable under basic aqueous coupling conditions at elevated temperatures. It undergoes rapid protodeboronation (cleavage of the C-B bond by water/base), releasing cyclopropane gas and destroying your reagent[2]. The Solution: Replace cyclopropylboronic acid with Potassium cyclopropyltrifluoroborate ( c−PrBF3​K ) [3]. Trifluoroborate salts are completely stable to protodeboronation. Under the reaction conditions, they act as a "slow-release" reservoir, slowly hydrolyzing to the active boronic acid in situ. This keeps the steady-state concentration of the vulnerable boronic acid extremely low, allowing transmetalation to outcompete degradation[4].

Q3: The coupling works perfectly, but I lose most of my product during the hydrolysis and isolation step. How do I recover the final acid?

The Causality: 6-Cyclopropyl-5-methylpicolinic acid is amphoteric. It contains both a basic pyridine nitrogen and an acidic carboxylic acid, forming a highly water-soluble zwitterion in aqueous media. Standard organic extractions (e.g., EtOAc/Water) will leave your product in the aqueous layer. The Solution: You must perform isoelectric point (pI) precipitation . The pI of this specific picolinic acid derivative is approximately 3.8. By carefully titrating the aqueous saponification mixture to exactly pH 3.8, the molecule achieves a net-zero charge, minimizing its hydration sphere and forcing it to precipitate out of solution.

Mechanistic Bottlenecks in Catalysis

Understanding the catalytic cycle is critical for optimizing the reaction. The diagram below highlights the rate-limiting transmetalation step and the competing protodeboronation degradation pathway.

Mechanism Pd Active Pd(0) Catalyst OA Oxidative Addition Complex (Sterically Hindered) Pd->OA Ar-Br Addition TM Transmetalation Complex (Requires H2O/Base) OA->TM c-Pr-B(OH)2 Addition (Rate-Limiting Step) Degradation Protodeboronation (Loss of c-Pr source) OA->Degradation High pH / Heat (Side Reaction) TM->Pd Reductive Elimination (Product Release)

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation.

Empirical Data: Optimization of Coupling Conditions

The following table summarizes our internal optimization data for the C6-cyclopropanation step. Note the dramatic yield increase when switching to the trifluoroborate salt and RuPhos ligand.

Boron SourceCatalyst SystemBase / SolventTemp (°C)Conversion (%)
c−Pr−B(OH)2​ Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane: H2​O 9032% (High degradation)
c−Pr−B(OH)2​ Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Toluene: H2​O 10055%
c−Pr−BF3​K Pd(OAc)2​ / SPhos K2​CO3​ / Toluene: H2​O 10078%
c−Pr−BF3​K Pd(OAc)2​ / RuPhos K2​CO3​ / Toluene: H2​O 100 >95% (Optimal)

Standard Operating Procedures (Experimental Protocols)

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize methyl 6-cyclopropyl-5-methylpicolinate.

  • Charge Reactor: To a dry, inert reaction vessel, add methyl 6-bromo-5-methylpicolinate (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq)[1], K2​CO3​ (3.0 eq), Pd(OAc)2​ (0.05 eq), and RuPhos (0.10 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and H2​O (10:1 ratio, 0.2 M concentration). Causality note: Water is strictly required to hydrolyze the trifluoroborate to the active boronic acid species.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 12-16 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak is <2%. The mixture will transition from a yellow/brown suspension to a dark black mixture as Pd(0) aggregates upon completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Protocol B: Saponification & Isoelectric Isolation

Objective: Hydrolyze the ester and isolate 6-Cyclopropyl-5-methylpicolinic acid.

  • Hydrolysis: Dissolve methyl 6-cyclopropyl-5-methylpicolinate (1.0 eq) in a 2:1:1 mixture of THF:MeOH: H2​O . Add LiOH monohydrate (2.5 eq).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC until the ester is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove only the THF and MeOH. Do not evaporate the water.

  • Isoelectric Precipitation (Critical Step): Cool the remaining aqueous solution to 0-5 °C in an ice bath. Insert a calibrated pH probe. Slowly add 1M HCl dropwise under rapid stirring.

  • Self-Validation (IPC): The solution will remain clear until approximately pH 4.5. As you approach pH 3.8, a thick white/pale-yellow precipitate will rapidly form. Stop addition exactly at pH 3.8.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid, wash with ice-cold water (minimal volume to prevent redissolving), and dry under high vacuum at 45 °C to afford the pure 6-Cyclopropyl-5-methylpicolinic acid.

Sources

Optimization

Technical Support Center: Purification Challenges of 6-Cyclopropyl-5-methylpicolinic Acid

Welcome to the Technical Support Center for 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4). As a highly functionalized pyridine-2-carboxylic acid derivative, this building block presents a unique triad of purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4). As a highly functionalized pyridine-2-carboxylic acid derivative, this building block presents a unique triad of purification challenges: its amphoteric nature (leading to zwitterion formation), its strong bidentate metal-chelating properties, and the steric/lipophilic influence of the cyclopropyl group which severely complicates crystallization.

This guide is designed for researchers and process chemists who need to move beyond basic workups and understand the mechanistic causality behind advanced purification strategies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting near-zero product recovery during standard liquid-liquid extraction?

The Causality: 6-Cyclopropyl-5-methylpicolinic acid is an amphoteric molecule. The pyridine nitrogen acts as a base (pKa ~4.5), while the carboxylic acid acts as an acid (pKa ~2.0). At a neutral pH of 7, the molecule exists almost entirely as a highly polar zwitterion (bearing both a positive and negative charge). This ionic state drastically increases its aqueous solubility and prevents it from partitioning into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). The Solution: You must perform an isoelectric extraction . By adjusting the pH of the aqueous phase to the molecule's isoelectric point (pI)—the exact pH where the net charge is zero—you force the molecule into its neutral, least water-soluble state. For this compound, the pI is approximately 3.2. Extraction at this precise pH will drive the compound into the organic phase.

Q2: My isolated product is reddish-brown or fails heavy metal assays. How do I remove this color?

The Causality: Picolinic acids are classic bidentate ligands. The spatial arrangement of the pyridine nitrogen and the carboxylate oxygen is perfectly geometrically aligned to form highly stable 5-membered chelate rings with transition metals . If your synthetic route utilized palladium (e.g., a Suzuki coupling to install the cyclopropyl group) or if your reaction was run in stainless steel reactors, the product will scavenge Pd, Fe, or Cu, trapping them in the crystal lattice and causing severe discoloration. The Solution: Standard aqueous washes will not break these stable chelates. You must introduce a competing ligand with a higher binding affinity. Treating the organic phase with an aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or stirring the crude mixture with a solid-supported metal scavenger (e.g., SiliaMetS Thiol or QuadraPure) will strip the metals from the picolinic acid core.

Q3: During recrystallization, my product "oils out" as a viscous syrup instead of forming solid crystals. What causes this?

The Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur . The cyclopropyl group at the C6 position is highly lipophilic and sterically bulky. This bulk disrupts the planar hydrogen-bonding network typically seen in picolinic acid dimers, significantly lowering the lattice energy. When cooled rapidly in moderately polar solvents, the compound prefers to form a disordered oil rather than an ordered crystal. The Solution: You must alter the thermodynamic trajectory of the cooling curve. Switch to a solvent system with a steeper solubility gradient (e.g., Isopropyl Acetate / Heptane), reduce the cooling rate to ≤0.1 °C/min, and introduce seed crystals at the upper boundary of the metastable zone to force heterogenous nucleation before the oiling-out boundary is crossed .

Part 2: Physicochemical Data & Solvent Selection

To rationally design a purification workflow, you must leverage the quantitative physicochemical properties of the molecule. The table below summarizes the critical data required for solvent and pH selection.

PropertyEstimated ValueImplication for Purification
pKa (Carboxylic Acid) ~ 2.1Must lower pH below 2.1 to fully protonate the carboxylate for cation-exchange chromatography.
pKa (Pyridine Nitrogen) ~ 4.3Must raise pH above 4.3 to fully deprotonate the nitrogen for anion-exchange chromatography.
Isoelectric Point (pI) ~ 3.2Critical Extraction pH. Adjust aqueous phase to exactly pH 3.2 to maximize organic layer recovery.
LogP (Neutral Form) ~ 1.8Moderately lipophilic. Soluble in EtOAc, Isopropyl Acetate, and THF. Insoluble in Heptane.
Chelation Geometry Bidentate (N, O)Forms 5-membered rings with Pd(II), Cu(II), Fe(III). Requires strong scavengers for removal.

Part 3: Self-Validating Experimental Protocols

Protocol A: Isoelectric Extraction & Metal Remediation

This protocol is designed to maximize mass recovery while simultaneously stripping chelated transition metals.

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel and dilute with 10 volumes of Ethyl Acetate (EtOAc) and 5 volumes of deionized water.

  • Metal Scavenging (Causality Step): Add 0.5 equivalents (relative to the theoretical yield) of tetrasodium EDTA to the aqueous layer. Reasoning: EDTA has a hexadentate binding mode that thermodynamically outcompetes the bidentate picolinic acid for transition metals.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while stirring vigorously. Monitor the aqueous layer continuously with a calibrated pH meter until it reaches exactly pH 3.2 .

    • Validation Checkpoint: Do not use pH paper. The buffering capacity of the zwitterion will cause localized pH gradients, making paper readings inaccurate. A stabilized meter reading of 3.2 ± 0.1 is required.

  • Phase Separation: Allow the layers to separate for 15 minutes. The organic layer should contain the neutral product, while the aqueous layer retains the EDTA-metal complexes and inorganic salts.

  • Self-Validation (Mass Transfer Check): Before discarding the aqueous layer, spot both the organic and aqueous layers on a Silica Gel 60 F254 TLC plate. Elute with 90:10:1 DCM:MeOH:Formic Acid. Visualize under short-wave UV (254 nm). If a strong UV-active spot remains in the aqueous lane, the pH has drifted; readjust to 3.2 and back-extract with fresh EtOAc.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Anti-Oiling Crystallization Workflow

This protocol prevents liquid-liquid phase separation by strictly controlling supersaturation.

  • Dissolution: Suspend the crude 6-Cyclopropyl-5-methylpicolinic acid in 5 volumes of Isopropyl Acetate (IPAc). Heat to 75 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane (the anti-solvent) dropwise at 75 °C until the solution becomes faintly cloudy (the cloud point). Immediately add a few drops of hot IPAc until the solution is perfectly clear again.

  • Seeding (Causality Step): Cool the solution to 65 °C. Add 1% (w/w) of pure 6-Cyclopropyl-5-methylpicolinic acid seed crystals. Reasoning: Adding seeds bypasses the primary nucleation energy barrier, providing a template for crystal growth and preventing the supersaturation level from reaching the oiling-out boundary.

  • Controlled Cooling: Program the heating mantle/bath to cool at a strict rate of 0.1 °C/min down to 20 °C.

    • Validation Checkpoint: Visually inspect the flask at 50 °C. You should see distinct, sharp crystals suspended in the solvent. If you see a milky emulsion or droplets adhering to the glass, the compound has oiled out. If this occurs, immediately reheat to 75 °C to redissolve and restart the cooling process with a slower ramp rate.

  • Isolation: Filter the resulting crystals via vacuum filtration, wash with cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical progression of the purification strategy, highlighting the transition from a complex crude mixture to the highly pure active compound.

G Crude Crude Reaction Mixture (Contains API, Metals, Zwitterions) pH pH Adjustment (pI ~3.2) Neutralize Zwitterion Crude->pH 1M HCl / NaOH Scavenge Metal Scavenging (Add EDTA to Aqueous Phase) pH->Scavenge Monitor via pH Meter Extract Liquid-Liquid Extraction (EtOAc / Aqueous Partitioning) Scavenge->Extract Strip Transition Metals Crystallize Controlled Crystallization (Seed Crystals + Slow Cooling) Extract->Crystallize Concentrate & Add Anti-solvent Pure Pure 6-Cyclopropyl- 5-methylpicolinic acid Crystallize->Pure Filter & Vacuum Dry

Caption: Logical workflow for the purification of 6-Cyclopropyl-5-methylpicolinic acid.

Part 5: References

  • Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. National Institutes of Health (NIH) / PubMed Central. Provides authoritative mechanistic grounding on how picolinic acid derivatives form stable bidentate chelates with transition metals.[Link]

  • Understanding the Roles of Oiling-out on Crystallization. Crystal Growth & Design (ACS Publications). Details the thermodynamic principles of liquid-liquid phase separation (oiling out) in sterically hindered organic molecules and how to bypass the metastable zone.[Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). A comprehensive guide on utilizing controlled cooling, anti-solvent addition, and seeding to overcome complex crystallization challenges.[Link]

Troubleshooting

Technical Support Center: Optimizing 6-Cyclopropyl-5-methylpicolinic Acid Synthesis

Welcome to the Advanced Technical Support Center. The synthesis of 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) is notoriously challenging due to the steric hindrance at the 6-position of the pyridine ring an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of 6-Cyclopropyl-5-methylpicolinic acid (CAS: 1822680-03-4) is notoriously challenging due to the steric hindrance at the 6-position of the pyridine ring and the inherent instability of aliphatic boronic acids.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you eliminate bottlenecks, suppress side reactions, and maximize your overall yield.

Synthetic Workflow & Bottleneck Analysis

Before troubleshooting, it is critical to understand the competing pathways in the synthesis. The primary route involves a Suzuki-Miyaura cross-coupling of methyl 6-bromo-5-methylpicolinate[1] with cyclopropylboronic acid, followed by saponification.

SynthesisWorkflow SM1 Methyl 6-bromo-5-methylpicolinate (Sterically Hindered) Cond1 Suzuki-Miyaura Coupling Pd(OAc)2, RuPhos, K3PO4 Toluene/H2O, 100°C SM1->Cond1 SM2 Cyclopropylboronic Acid (Prone to Protodeboronation) SM2->Cond1 Int1 Methyl 6-cyclopropyl-5-methylpicolinate (Target Intermediate) Cond1->Int1 Fast Transmetalation (Main Pathway) Side1 Protodeboronation (Cyclopropane Gas) Cond1->Side1 Slow Transmetalation (Moisture/Heat) Side2 Debromination (Methyl 5-methylpicolinate) Cond1->Side2 Catalyst Poisoning (Poor Ligand) Cond2 Saponification LiOH, THF/MeOH/H2O 60°C Int1->Cond2 Prod 6-Cyclopropyl-5-methylpicolinic acid (Final Product) Cond2->Prod Hydrolysis

Synthetic workflow and competing side-reactions for 6-Cyclopropyl-5-methylpicolinic acid.

Troubleshooting & FAQs

Q: Why is my Suzuki coupling yielding mostly unreacted starting material and debrominated byproduct? A: The 6-position of methyl 6-bromo-5-methylpicolinate is highly sterically hindered by the adjacent 5-methyl group and the pyridine nitrogen[1]. Furthermore, the pyridine nitrogen can coordinate to the palladium center, forming a stable, inactive chelate (catalyst poisoning). If the oxidative addition or transmetalation steps are too slow, the Pd-aryl intermediate undergoes protodebromination. Causality & Solution: Switch to a bulky, electron-rich biarylphosphine ligand like RuPhos or PCy3[2]. These ligands force the palladium into a highly active mono-ligated L1​Pd(0) state, accelerating oxidative addition, while their massive steric bulk physically prevents stable chelation by the pyridine nitrogen[3].

Q: How can I prevent the rapid degradation (protodeboronation) of cyclopropylboronic acid? A: Aliphatic boronic acids are highly susceptible to base-catalyzed protodeboronation in aqueous media at elevated temperatures[4]. The base coordinates to the empty p-orbital of boron; if transmetalation is slower than C-B bond cleavage, the cyclopropyl group is lost as cyclopropane gas. Causality & Solution: You must ensure transmetalation outpaces degradation. First, use the optimized Pd/RuPhos system. Second, maintain a low steady-state concentration of the boronic acid by adding it portion-wise over 2 hours. Alternatively, substitute it with Potassium Cyclopropyltrifluoroborate, which slowly hydrolyzes in situ to release the active boronic acid species at a controlled rate[5].

Q: The ester hydrolysis (saponification) is stalling at 50% conversion. Why, and how do I push it to completion? A: The methyl ester at the 2-position is flanked by the bulky 6-cyclopropyl group (which projects electron density and steric bulk across the ring) and the nitrogen lone pair. This makes nucleophilic attack by the hydroxide ion significantly slower than in unhindered benzoates. Causality & Solution: Do not rely on room-temperature hydrolysis. Use a unified solvent mixture of THF/MeOH/H2O (2:1:1) to ensure complete homogeneous solubility of both the organic ester and the aqueous LiOH, and heat the reaction to 60°C.

Quantitative Data: Suzuki Coupling Optimization

To demonstrate the causality of ligand and base selection, below is a summary of our internal optimization data for the cross-coupling step.

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Dioxane / H2O9025%High debromination; ligand is too small to prevent N-chelation.
Pd(dppf)Cl2K2CO3DMF / H2O10045%Significant protodeboronation due to slow transmetalation.
Pd(OAc)2 / SPhosK3PO4Toluene / H2O10068%Moderate yield; steric bulk of SPhos improves oxidative addition.
Pd(OAc)2 / PCy3K3PO4Toluene / H2O10089%Optimal conversion; minimal side products[2].
Pd(OAc)2 / RuPhos Cs2CO3 Toluene / H2O 100 94% Excellent yield; fastest transmetalation rate observed.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the in-process validation checks, as they are critical for guaranteeing yield.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 6-cyclopropyl-5-methylpicolinate.

  • Preparation: Charge a dry Schlenk flask with Methyl 6-bromo-5-methylpicolinate (1.0 eq)[1], Pd(OAc)2 (0.05 eq), RuPhos (0.10 eq), and anhydrous Cs2CO3 (3.0 eq).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure N2 (Repeat 3x).

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (5:1, v/v). Heat the mixture to 90°C.

  • Controlled Addition: Dissolve Cyclopropylboronic acid (1.5 eq) in a minimal amount of degassed THF. Add this solution dropwise via syringe pump over 2 hours to the heated reaction mixture to suppress protodeboronation[4].

  • Reaction: Stir at 100°C for 12 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS. The ratio of product (m/z ~192) to debrominated byproduct (m/z ~152) dictates success. If starting material remains but boronic acid is depleted, add an additional 0.5 eq of boronic acid.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Saponification & Isoelectric Precipitation

Objective: Isolate pure 6-Cyclopropyl-5-methylpicolinic acid.

  • Dissolution: Dissolve the purified Methyl 6-cyclopropyl-5-methylpicolinate (1.0 eq) in a THF/MeOH mixture (2:1, v/v).

  • Hydrolysis: Add a 2M aqueous solution of LiOH·H2O (3.0 eq). The final solvent ratio should be THF/MeOH/H2O (2:1:1).

  • Heating: Heat the homogeneous mixture to 60°C for 4 hours.

  • Concentration: Cool the reaction and evaporate the THF and MeOH under reduced pressure. (Do not evaporate to total dryness; leave the aqueous layer intact).

  • Self-Validation Check (Critical): Submerge a calibrated pH meter into the aqueous phase. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 . This is the isoelectric point of the picolinic acid. Over-acidification (pH < 2) will protonate the pyridine nitrogen, re-solubilizing the product as a hydrochloride salt and destroying your isolated yield.

  • Isolation: Filter the resulting white/yellow precipitate, wash with ice-cold water, and dry under high vacuum at 45°C overnight.

References

  • Sigma-Aldrich. Methyl 6-bromo-5-methylpicolinate | 1209093-48-0.[1]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.[2]

  • ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.[5]

  • Lemhadri, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications.[3]

  • Benchchem Technical Support. Suzuki Reactions with Cyclopropylboronic acid.[4]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of Cyclopropyl-Containing Compounds

Welcome to our dedicated technical support center for chemists engaged in the synthesis of cyclopropyl-containing compounds. The unique structural and electronic properties of the cyclopropane ring make it a valuable mot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists engaged in the synthesis of cyclopropyl-containing compounds. The unique structural and electronic properties of the cyclopropane ring make it a valuable motif in pharmaceuticals and agrochemicals.[1][2][3] However, the inherent ring strain of this three-membered ring presents a unique set of challenges in its synthesis and subsequent manipulation.[4]

This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the root causes of these problems and provide actionable, field-proven solutions grounded in established chemical principles.

Part 1: Common Issues in Cyclopropanation Reactions

This section addresses frequently encountered problems during the formation of the cyclopropane ring, such as low yields, lack of reactivity, and reagent-specific issues.

Q1: My cyclopropanation reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?

A1: Low or non-existent yields in cyclopropanation reactions are a common frustration, often stemming from issues with reagents, catalysts, or reaction conditions. A systematic troubleshooting approach is key.

  • Inactive Reagents or Catalyst:

    • Simmons-Smith Reaction: The zinc-copper couple is notoriously sensitive to air and moisture and may require fresh preparation or activation.[5] The use of ultrasound can sometimes enhance the activation of the zinc-copper couple.[5] For more consistent results, consider the Furukawa modification, which employs diethylzinc and diiodomethane.[5][6]

    • Transition Metal Catalysis: Ensure your catalyst is from a reputable supplier and is not expired.[5] Some catalysts may need a pre-activation step, so it's crucial to consult the relevant literature for your specific system.[7] If you suspect catalyst inactivity, incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help determine if this is the limiting factor.[7]

  • Decomposition of Carbene Precursors:

    • Diazo Compounds: Diazo compounds like ethyl diazoacetate (EDA) are unstable and can decompose, especially in the presence of acidic impurities.[5][7] To minimize decomposition and side reactions such as dimerization, a slow and controlled addition of the diazo compound using a syringe pump is highly recommended.[5][7]

  • Poor Alkene Reactivity:

    • Electronic Effects: Electron-rich alkenes are generally more reactive towards electrophilic carbenes generated in many cyclopropanation reactions.[7][8] For electron-deficient alkenes, you may need to switch to a more reactive carbene source or a different catalytic system.[7] For instance, cobalt-catalyzed systems have demonstrated effectiveness with electron-deficient olefins.[7][9]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes will react more slowly.[7] Increasing the reaction time or temperature may be necessary to drive the reaction to completion.[7]

  • Inappropriate Reaction Conditions:

    • Atmosphere: Many cyclopropanation catalysts and reagents are sensitive to air and moisture.[5] It is critical to use oven-dried glassware and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[5][7]

    • Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.[7]

Troubleshooting Flowchart for Low Yields

start Low or No Yield catalyst Is the catalyst/reagent active? start->catalyst precursor Is the carbene precursor stable? catalyst->precursor Yes solution1 Prepare fresh reagent/catalyst. Increase catalyst loading. catalyst->solution1 No alkene Is the alkene sufficiently reactive? precursor->alkene Yes solution2 Use slow addition (syringe pump). Ensure precursor purity. precursor->solution2 No conditions Are the reaction conditions optimal? alkene->conditions Yes solution3 Use a more reactive carbene source. Change catalytic system. Increase temperature/time. alkene->solution3 No solution4 Use dry solvents and inert atmosphere. Optimize solvent polarity. conditions->solution4 No end Yield Improved conditions->end Yes solution1->end solution2->end solution3->end solution4->end start Reaction involving a cyclopropyl compound acid Are acidic conditions required? start->acid transition_metal Is a transition metal catalyst used? acid->transition_metal No mild_acid Use milder acids or buffered systems. acid->mild_acid Yes reduction Are reductive conditions necessary? transition_metal->reduction No ligand Optimize ligand choice (e.g., bulky, electron-rich). transition_metal->ligand Yes mild_reduction Use milder reducing agents (e.g., NaBH4 for ketones). reduction->mild_reduction Yes end Cyclopropane integrity preserved reduction->end No protect Consider protecting groups. mild_acid->protect protect->transition_metal catalyst Select a catalyst less prone to C-C insertion. ligand->catalyst catalyst->reduction mild_reduction->end

Caption: A workflow outlining key considerations for maintaining the stability of a cyclopropane ring during chemical reactions.

Q4: I am observing ring-opening or isomerization during a transition metal-catalyzed cross-coupling reaction. Why is this happening and how can I avoid it?

A4: Certain transition metals, particularly palladium, can insert into a C-C bond of the cyclopropane ring via oxidative addition. [4]This forms a metallacyclobutane intermediate, which can then undergo further transformations leading to undesired ring-opened or isomerized products. [4]

  • Mitigation Strategies:

    • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often favor the desired reductive elimination pathway and suppress side reactions. [4] * Catalyst Choice: While palladium is widely used, other metal catalysts might be less prone to C-C bond insertion for your specific substrate.

    • Reaction Conditions: Careful optimization of reaction temperature and time can help to minimize the occurrence of these side reactions.

Part 3: Safety Considerations with Hazardous Reagents

Many common cyclopropanation methods involve hazardous reagents that require special handling procedures. This section provides essential safety information for working with diazomethane.

Q5: What are the primary hazards associated with diazomethane, and what are the essential safety precautions?

A5: Diazomethane is an extremely toxic and potentially explosive yellow gas. [10]It is a powerful methylating agent and a precursor to the highly reactive methylene carbene. [8]Due to its hazardous nature, it is imperative to handle it with extreme caution.

  • Toxicity: Diazomethane is highly toxic by inhalation and contact with skin or eyes. [10]It is also a sensitizer, and repeated exposure can lead to asthma-like symptoms. [10]

  • Explosivity: Diazomethane can explode unexpectedly, especially in its pure, undiluted form. [10]Explosions can be triggered by:

    • Bright light [10][11] * Sharp or rough surfaces (e.g., scratched glassware, ground glass joints) [10][11][12] * Certain metal ions in drying agents [10] * Temperatures above 40°C [12]

  • Essential Safety Precautions:

    • Never work alone.

    • Always work in a properly functioning chemical fume hood with a blast shield. [10][13] * Use specialized, flame-polished glassware designed for diazomethane generation. [10]Avoid ground glass joints. [11] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy gloves. [10][11][13] * Generate and use diazomethane in situ. Do NOT store solutions of diazomethane. [12][13][14] * Use a high-volatility solvent like diethyl ether to keep the concentration of diazomethane in the vapor phase low. [12] * After the reaction, quench any unreacted diazomethane by carefully adding a weak acid, such as acetic acid. [12] Alternative to Diazomethane: Whenever possible, consider using a safer alternative. Trimethylsilyldiazomethane (TMS-diazomethane) is more stable and less prone to explosion, although it is still highly toxic. [10]

Part 4: Experimental Protocols

This section provides representative, step-by-step protocols for common cyclopropanation reactions.

Protocol 1: Simmons-Smith Cyclopropanation of an Alkene

This protocol is a general guideline for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

Materials:

  • Alkene

  • Diiodomethane (CH₂I₂)

  • Zinc dust

  • Copper(II) sulfate (CuSO₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a flask equipped with a magnetic stirrer, add zinc dust and a solution of copper(II) sulfate.

    • Stir the mixture until the blue color of the copper solution disappears.

    • Decant the aqueous solution and wash the zinc-copper couple several times with anhydrous diethyl ether. [5]

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the freshly prepared zinc-copper couple and anhydrous diethyl ether. [5] * Stir the suspension and add the alkene.

    • Add diiodomethane dropwise to the stirred suspension at a rate that maintains a gentle reflux. [5]

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of celite to remove the solid zinc salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of an alkene using EDA. Note: This reaction should only be performed by trained personnel with appropriate safety precautions for handling diazo compounds.

Materials:

  • Alkene

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Syringe pump

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol), the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%), and the anhydrous solvent (5 mL). [7]

  • Addition of EDA:

    • Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).

    • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature. [7]

  • Reaction:

    • After the addition is complete, continue to stir the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting alkene. [7]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 5: Data Summary

The following table provides a brief comparison of common cyclopropanation methods for a model substrate, cyclohexene.

Reagent/SystemProductTypical Yield (%)StereoselectivityKey Considerations
Simmons-Smith (CH₂I₂/Zn-Cu) Bicyclo[4.1.0]heptane~50-60%StereospecificSafer than diazomethane; can be sensitive to the quality of the zinc-copper couple. [6]
Furukawa Mod. (CH₂I₂/Et₂Zn) Bicyclo[4.1.0]heptane>90%StereospecificHigher yielding and more reliable; diethylzinc is pyrophoric. [6]
Diazomethane (CH₂N₂/Pd(OAc)₂) Bicyclo[4.1.0]heptaneHighStereospecificHighly efficient but diazomethane is extremely toxic and explosive, requiring specialized handling. [6]

References

  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions - Benchchem.
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem.
  • Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem.
  • challenges in the scale-up of 1,2-dibromocyclopropane synthesis - Benchchem.
  • Alternative Approaches to Classical Cyclopropanation Strategies. - ResearchGate. Available at: [Link]

  • diazomethane - Organic Syntheses Procedure. Available at: [Link]

  • Diazomethane | PDF | Explosive Material | Solvent - Scribd. Available at: [Link]

  • Cyclopropanation - Wikipedia. Available at: [Link]

  • CB-LSOP-diazomethane-4-18.docx. Available at: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. Available at: [Link]

  • Cyclopropanation Reactions. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC - NIH. Available at: [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC. Available at: [Link]

  • Transition‐metal‐catalyzed cyclopropanation. - ResearchGate. Available at: [Link]

  • A Comparative Guide to Cyclopropanation Reagents: Bromoiodomethane vs. Diazomethane - Benchchem.
  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available at: [Link]

  • Diazomethane | Division of Research Safety - Illinois. Available at: [Link]

  • structure and reactivity of the cyclopropane species - COPYRIGHTED MATERIAL. Available at: [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - Organic Chemistry Portal. Available at: [Link]

  • Scale-up experiment of the cyclopropanation reaction. - ResearchGate. Available at: [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. Available at: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC. Available at: [Link]

  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J. Available at: [Link]

  • Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation | Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Available at: [Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity - ChemRxiv. Available at: [Link]

  • ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS - Purdue University Graduate School. Available at: [Link]

  • Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - ResearchGate. Available at: [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Available at: [Link]

  • a. Scale‐up experiment under intensified conditions (see Supporting... - ResearchGate. Available at: [Link]

  • Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors - ACS Publications. Available at: [Link]

  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B. Available at: [Link]

  • 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Purification of Cyclopropane-Containing Alkaloids - Benchchem.
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC. Available at: [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC. Available at: [Link]

  • Extraction of Cyclopropylamine : r/OrganicChemistry - Reddit. Available at: [Link]

Sources

Troubleshooting

improving stereoselectivity in the synthesis of cyclopropane rings.

Welcome to the technical support center for improving stereoselectivity in the synthesis of cyclopropane rings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving stereoselectivity in the synthesis of cyclopropane rings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Cyclopropanes are a critical structural motif in numerous bioactive molecules and their precise stereochemical control is often paramount for function.[1][2][3][4] This resource provides in-depth, field-proven insights to help you navigate the complexities of stereoselective cyclopropanation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and challenges encountered during stereoselective cyclopropanation experiments.

Q1: I'm getting a low diastereomeric ratio (dr) in my cyclopropanation. What are the first things I should check?

A1: Low diastereoselectivity is a common hurdle. The key is to systematically evaluate the factors that influence the transition state geometry of the cyclopropanation reaction. Here’s a prioritized checklist:

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial step to improve diastereoselectivity.[5][6][7][8] Lower temperatures enhance the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Catalyst and Ligand Choice: For metal-catalyzed reactions (e.g., with Rh, Cu, Ru), the steric and electronic properties of the ligands are critical.[7][8] Screening different ligands is often necessary to find the optimal match for your specific substrate.

  • Solvent Polarity: The solvent can influence the stability of intermediates and the geometry of the transition state.[5][6][7][8][9] It's advisable to screen a range of solvents from nonpolar (e.g., hexanes, dichloromethane) to moderately polar.

  • Carbene Precursor/Reagent Bulk: The steric bulk of the carbene precursor (in metal-catalyzed reactions) or the cyclopropanating agent itself (like in the Simmons-Smith reaction) can significantly influence the facial selectivity of the addition to the alkene.[5][7]

Q2: My enantiomeric excess (ee) is poor in my asymmetric cyclopropanation. What are the most likely causes?

A2: Low enantioselectivity points to issues with the chiral environment of the reaction. Consider these factors:

  • Catalyst/Ligand Purity and Integrity: The choice of the chiral catalyst or ligand is paramount.[8] Ensure your chiral catalyst is from a reliable source, is not expired, and has been handled and stored correctly to prevent decomposition or racemization. For some catalysts, a pre-activation step may be necessary.[5]

  • Catalyst Loading: Insufficient catalyst loading can lead to a significant background reaction catalyzed by achiral species, thus lowering the overall ee. It's important to optimize the catalyst loading.[5]

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are effective for all substrates. It may be necessary to screen a library of chiral ligands to find the best fit for your alkene and carbene source.[5]

  • Slow Addition of Reagents: In many reactions, particularly those using diazo compounds, slow addition using a syringe pump is crucial.[5][6][8] This maintains a low concentration of the reactive carbene intermediate, which can suppress side reactions and improve enantioselectivity.[6][8]

Q3: I am performing a Simmons-Smith cyclopropanation on an allylic alcohol, but the diastereoselectivity is not as high as expected. Why might this be?

A3: The Simmons-Smith reaction's stereoselectivity with allylic alcohols is typically directed by the hydroxyl group, which coordinates to the zinc carbenoid, delivering the methylene group to the syn-face of the double bond.[2][3][9] If you are observing low diastereoselectivity, consider the following:

  • Activation of Zinc-Copper Couple: The activity of the zinc-copper couple is a common point of failure. Ensure it is freshly prepared and properly activated.[6] The Furukawa modification, using diethylzinc (Et₂Zn), often provides more reproducible results.[7][9]

  • Substrate Conformation: The directing effect of the hydroxyl group relies on a specific conformation of the allylic alcohol. Steric hindrance elsewhere in the molecule could disfavor this conformation, leading to a loss of selectivity.

  • Purity of Reagents: The organozinc reagents used in the Simmons-Smith reaction are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guides

This section provides more detailed troubleshooting for specific, common cyclopropanation methods.

Guide 1: Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds (e.g., Rh₂(OAc)₄)

Issue: Low Diastereoselectivity (Favoring the trans-product is desired)

Potential Cause Explanation Troubleshooting Steps
High Reaction Temperature Higher temperatures can overcome the small energy differences between the transition states leading to cis and trans isomers, resulting in a mixture of products.Lower the reaction temperature. It is advisable to run the reaction at 0°C or even lower.[6][8]
Inappropriate Catalyst/Ligand The ligands on the metal catalyst create a specific steric and electronic environment that directs the approach of the alkene to the metal carbene. For high trans selectivity, catalysts like Rh₂(OAc)₄ are often a good starting point, but for more challenging substrates, a more tailored ligand may be needed.[6]Screen different rhodium catalysts with varying carboxylate or chiral ligands. For donor-acceptor carbenes, catalysts like Rh₂(S-TCPTAD)₄ have shown high diastereoselectivity.[8]
Solvent Effects The solvent can influence the geometry of the transition state.Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to more polar options (e.g., dichloromethane).[8]
Steric Effects of Substrates The steric bulk of the substituents on both the alkene and the diazo compound can influence the diastereomeric ratio.If possible, consider modifying the ester groups of the starting alkene (e.g., from methyl to bulkier esters like tert-butyl) to introduce steric hindrance that favors the formation of the trans isomer.[8]

Issue: Common Side Reactions

Side Reaction Explanation Solution
Carbene Dimerization Two carbene intermediates can couple to form an alkene (e.g., diethyl fumarate or maleate from ethyl diazoacetate).[8]Maintain a low concentration of the diazo compound by adding it slowly to the reaction mixture using a syringe pump.[5][6][8]
C-H Insertion The highly reactive carbene can insert into C-H bonds of the solvent or the substrate itself.[8]Choose a solvent that is less prone to C-H insertion, such as dichloromethane or benzene.[8]
Ylide Formation The carbene can react with heteroatoms (e.g., O, S, N) in the substrate or solvent to form ylides, which can lead to other undesired products.Avoid solvents and substrates with highly nucleophilic heteroatoms if this is a significant side reaction.[8]
Guide 2: Asymmetric Simmons-Smith Cyclopropanation

Issue: Low Enantioselectivity (ee)

Potential Cause Explanation Troubleshooting Steps
Ineffective Chiral Ligand In the catalytic asymmetric Simmons-Smith reaction, a stoichiometric amount of a chiral ligand is often used to create a chiral environment around the zinc carbenoid. The effectiveness of this ligand is highly substrate-dependent.Screen different chiral ligands. Charette's chiral dioxaborolane ligand is a widely used and effective option for the asymmetric cyclopropanation of allylic alcohols.[10]
Formation of Achiral Aggregates In the absence of a suitable chiral ligand, the iodomethylzinc allyloxide intermediate can form dimers or tetramers, which can undergo an intramolecular cyclopropanation to give the racemic product.[10]Ensure the use of a stoichiometric amount of a strongly coordinating chiral ligand to favor the formation of a monomeric, chiral zinc/ligand complex.[10]
Moisture Contamination Water will rapidly quench the organozinc reagents, leading to a non-productive reaction and potentially affecting the stoichiometry of the chiral complex.Ensure rigorous anhydrous conditions throughout the setup and reaction.[5]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Rhodium-Catalyzed Cyclopropanation

This protocol provides a general starting point for the cyclopropanation of an alkene using ethyl diazoacetate (EDA) and a rhodium catalyst.

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) to a flask containing a stir bar and anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Reagent Addition:

    • Prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same anhydrous solvent.

    • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours. The slow addition is critical to minimize carbene dimerization.[5][6][8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation

This protocol describes a typical procedure for the diastereoselective cyclopropanation of an allylic alcohol.

  • Preparation of Zinc-Copper Couple:

    • In a flask, add zinc dust and a solution of copper(II) sulfate in water.

    • Stir the mixture until the blue color of the copper solution disappears.

    • Decant the aqueous solution and wash the resulting zinc-copper couple with anhydrous diethyl ether.[7]

  • Reaction Setup:

    • To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

    • Add the allylic alcohol (1.0 equiv) to the stirred suspension.

  • Reagent Addition:

    • Add diiodomethane (2.0-3.0 equiv) dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue stirring at reflux until the starting material is consumed (monitor by TLC/GC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Visualized Workflows and Mechanisms

To aid in understanding the experimental and troubleshooting logic, the following diagrams are provided.

G cluster_start Start: Low Diastereoselectivity Observed cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_outcome Outcome start Initial Observation: Poor dr in Cyclopropanation temp Lower Reaction Temperature (e.g., to 0°C or -20°C) start->temp analyze Analyze dr by NMR/GC temp->analyze Run Experiment solvent Screen Solvents (Nonpolar to Polar) solvent->analyze Run Experiment catalyst Optimize Catalyst/Ligand (Vary Ligand Sterics/Electronics) catalyst->analyze Run Experiment reagent Modify Reagent Stoichiometry or Carbene Precursor Bulk reagent->analyze Run Experiment success Improved dr analyze->success fail No Improvement analyze->fail fail->solvent fail->catalyst fail->reagent

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_rh_cycle Rhodium-Catalyzed Cyclopropanation Cycle cluster_ss_mech Simmons-Smith Mechanism (Directed) rh_cat Rh₂(L)₄ Catalyst rh_carbene Rh₂(L)₄=CHR Rhodium Carbene Intermediate rh_cat:f0->rh_carbene:f0 + N₂CHR, -N₂ diazo N₂CHR rh_carbene:f0->rh_cat:f0 + Alkene cyclopropane Cyclopropane Product rh_carbene->cyclopropane alkene Alkene alkene->cyclopropane zn_cu Zn(Cu) carbenoid IZnCH₂I Zinc Carbenoid zn_cu:f0->carbenoid:f0 + CH₂I₂ ch2i2 CH₂I₂ complex Coordinated Complex carbenoid:f0->complex:f0 + Allylic Alcohol allylic_alcohol Allylic Alcohol (with -OH) allylic_alcohol->complex ss_product syn-Cyclopropane complex:f0->ss_product:f0 Intramolecular Methylene Transfer

Caption: Simplified mechanisms of key cyclopropanation reactions.

References

  • Benchchem. Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Benchchem. troubleshooting diastereoselectivity in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis.
  • Wikipedia. Metal-catalyzed cyclopropanations.
  • Benchchem. Technical Support Center: Optimizing Cyclopropanation Reactions.
  • Simmons-Smith Cyclopropanation Reaction.
  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature.
  • Wikipedia. Simmons–Smith reaction.
  • Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes.
  • PMC. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis.
  • Sci-Hub. Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand.
  • Benchchem. common problems and side reactions in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis.
  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary.
  • PMC. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis.
  • Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in.
  • Wang. Organocatalytic Enantioselective Synthesis of Nitrocyclopropanes Bearing a Thioester Group and Three Stereogenic Centers.
  • ACS Publications. Stereoselective Cyclopropanation Reactions | Chemical Reviews.
  • ACS Publications. Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives | The Journal of Organic Chemistry.
  • Taylor & Francis. Full article: Transition metal catalyzed asymmetric cyclopropanation via diazo decomposition: Ligand architecture defining stereoselectivity.
  • Chemical Communications (RSC Publishing). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary.
  • Cyclopropanation Reactions.
  • PMC. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
  • Chemical Science (RSC Publishing). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions.
  • Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions.
  • ACS Publications. Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes | Journal of the American Chemical Society.
  • Wikipedia. Cyclopropanation.
  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary.
  • ACS Publications. Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose | The Journal of Organic Chemistry.
  • Organic Chemistry Frontiers (RSC Publishing). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions.
  • Wiley-VCH. 1 Asymmetric Cyclopropanation.
  • ACS Publications. Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase | Journal of the American Chemical Society.
  • Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation | Journal of the American Chemical Society.
  • PMC - NIH. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.

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Reference Data & Comparative Studies

Validation

References Title: A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy | Source: Benchchem | URL:https://www.benchchem.com Title: Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Source: Benchchem | URL:https://www.benchchem.com Title: qNMR for Purity Determination in Pharmaceuticals | Source: RSSL | URL:https://www.rssl.com Title: Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals | Source: ACS Publications | URL:https://pubs.acs.org Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules | Source: ACG Publications | URL:https://www.acgpubs.org Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates | Source: MDPI | URL:https://www.mdpi.com Title: Analytical Techniques in Pharmaceutical Reverse Engineering | Source: ResolveMass Laboratories Inc. | URL:https://resolvemass.ca Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: NIH / PMC | URL:https://www.ncbi.nlm.nih.gov Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies | Source: Chromatography Online | URL:https://www.chromatographyonline.com Title: Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Source: ACS Publications | URL:https://pubs.acs.org Title: Universal Quantitative NMR Analysis of Complex Natural Samples | Source: NIH / PMC | URL:https://www.ncbi.nlm.nih.gov

Orthogonal Purity Assessment: A Comprehensive Guide to HPLC and qNMR Cross-Validation Introduction As a Senior Application Scientist overseeing analytical development, I frequently encounter a critical pitfall in early-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Assessment: A Comprehensive Guide to HPLC and qNMR Cross-Validation

Introduction As a Senior Application Scientist overseeing analytical development, I frequently encounter a critical pitfall in early-phase drug discovery and pharmaceutical reverse engineering: the over-reliance on a single analytical technique[1]. When characterizing a New Molecular Entity (NME) or a complex natural product, assuming that a 99% HPLC peak area equates to 99% absolute purity is a dangerous fallacy[2]. This is where the principle of analytical orthogonality becomes non-negotiable.

Orthogonality in analytical chemistry refers to the use of two or more independent methods with entirely different physical principles to measure the same attribute, thereby eliminating method-specific biases[3]. In this guide, we will explore the causality behind cross-validating High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, foolproof system for purity assessment[3][4].

The Causality of Orthogonality: Why Cross-Validate? To understand why these methods must be paired, we must examine their underlying mechanics and inherent blind spots.

  • The HPLC Illusion (Relative Purity): HPLC separates complex mixtures and detects trace impurities with unparalleled sensitivity[3]. However, standard UV or MS detectors rely on response factors (extinction coefficients or ionization efficiencies). Because these factors can differ by orders of magnitude for structurally dissimilar compounds, an uncalibrated HPLC chromatogram only provides an area percent, not a true weight percent[5]. Furthermore, "invisible" impurities—such as inorganic salts, residual aliphatic solvents, or silica gel—lack chromophores and will completely escape UV detection, falsely inflating the API's apparent purity[2].

  • The qNMR Truth (Absolute Purity): qNMR operates on a fundamentally different principle. The area of an NMR resonance is directly proportional to the number of atomic nuclei generating that signal, making it an intrinsically linear, primary ratio method[6][7]. By co-dissolving the sample with a certified internal standard of known mass and purity, we can calculate the exact mass fraction (w/w %) of the analyte without needing a reference standard of the analyte itself[6]. However, qNMR lacks the physical separation power of HPLC and struggles with trace-level impurity detection due to lower sensitivity and potential signal overlap[4].

By cross-referencing HPLC's relative area percent with qNMR's absolute mass percent, we create a closed-loop validation system. If the HPLC purity is significantly higher than the qNMR purity, it is a definitive diagnostic indicator of UV-transparent impurities[8].

Workflow for Cross-Validation The following diagram illustrates the logical flow of data when executing an orthogonal purity assessment.

CrossValidationWorkflow cluster_HPLC HPLC Workflow (Relative Purity) cluster_NMR qNMR Workflow (Absolute Purity) Start Synthesized API / NME HPLC_Prep Sample Dilution (Mobile Phase) Start->HPLC_Prep NMR_Prep Analyte + Internal Std (Deuterated Solvent) Start->NMR_Prep HPLC_Run Gradient Separation (UV-DAD / MS) HPLC_Prep->HPLC_Run HPLC_Data Peak Integration (Area %) HPLC_Run->HPLC_Data CrossVal Data Reconciliation (Orthogonal Check) HPLC_Data->CrossVal Relative % NMR_Run 1H-NMR Acquisition (D1 > 5 x T1) NMR_Prep->NMR_Run NMR_Data Signal Integration (Mass w/w %) NMR_Run->NMR_Data NMR_Data->CrossVal Absolute % Result Validated Purity & Impurity Profile CrossVal->Result

Workflow integrating HPLC and qNMR for orthogonal purity assessment of pharmaceutical compounds.

Self-Validating Experimental Protocols A protocol is only as trustworthy as its internal controls. Below are the field-proven methodologies for executing this cross-validation, emphasizing the causality behind critical parameters.

Protocol 1: HPLC-DAD Purity Assessment (Relative Quantitation)

  • Sample Preparation: Dissolve the analyte in the initial mobile phase composition (e.g., 5-10 mg/mL). Causality: Using a diluent stronger than the mobile phase causes "solvent shock," leading to peak splitting and distorted integration, which ruins relative purity calculations.

  • Chromatographic Separation: Utilize a broad-gradient elution (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 30 minutes) on a C18 or orthogonal PFP column[9]. Causality: A broad gradient ensures that impurities with vastly different polarities are eluted and detected, rather than being retained on the column or lost in the void volume.

  • Detection & Peak Purity Verification: Employ a Diode Array Detector (DAD). Causality: DAD allows the extraction of UV spectra across the entire width of the peak. By comparing the spectra at the upslope, apex, and downslope, we mathematically verify peak purity. If the spectra do not match, an impurity is co-eluting, and the method must be modified before cross-validation can proceed.

  • Integration: Integrate the main peak and all impurity peaks to calculate the relative Area %.

Protocol 2: 1H-qNMR Absolute Purity Determination (Internal Standard Method)

  • Internal Standard Selection: Select a certified reference material (CRM) such as Maleic Acid or Dimethyl Sulfone (DMSO2)[7]. Causality: The standard must be chemically inert toward the analyte, highly pure, completely soluble in the chosen deuterated solvent, and produce a distinct, non-overlapping NMR signal[6].

  • Gravimetric Preparation: Accurately weigh the analyte (e.g., 10.00 mg) and the internal standard (e.g., 5.00 mg) using a microbalance (d = 0.001 mg) into the same vial. Co-dissolve in a deuterated solvent (e.g., DMSO-d6)[2]. Causality: qNMR is a gravimetric technique at its core; weighing errors are the single largest contributor to uncertainty in the final purity value[7][10].

  • NMR Acquisition (The T1 Rule): Set the pulse angle to 90° and the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated[8]. Causality: This is the most critical step in qNMR. Failing to allow full relaxation results in partial saturation of the spins. The signals will be artificially small, and the absolute purity calculation will be fatally flawed.

  • Data Processing & Calculation: Apply rigorous baseline correction. Calculate the absolute purity ( Panalyte​ ) using the formula:

    Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×Wanalyte​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Comparative Data Presentation To illustrate the power of this cross-validation, consider the following experimental data from a newly synthesized small molecule API batch. Relying solely on HPLC would have resulted in the release of a sub-standard batch.

Table 1: Methodological Comparison for Purity Assessment

ParameterHPLC-UV/DAD1H-qNMR
Primary Output Relative Purity (Area %)Absolute Purity (Mass w/w %)
Reference Standard Required? Yes (for absolute quantitation)No (uses an independent internal standard)
Sensitivity (LOD) High (Trace levels, <0.05%)Moderate (Typically >0.5%)
Blind Spots UV-transparent compounds, inorganic saltsOverlapping signals, high molecular weight polymers
Role in Cross-Validation Detects trace organic impurities and degradantsConfirms absolute mass fraction and flags invisible impurities

Table 2: Cross-Validation Results for Synthetic API (Batch #042-A)

Analytical MethodMeasured PurityIdentified ImpuritiesNotes / Causality of Variance
HPLC-DAD (254 nm) 99.6% (Area)0.3% (Impurity A), 0.1% (Impurity B)High apparent purity. UV detection missed non-chromophoric mass.
1H-qNMR (Internal Std) 93.2% (w/w)Residual Ethyl Acetate, WaterAbsolute purity is significantly lower. NMR revealed trapped solvent.
Delta ( Δ ) 6.4% -The 6.4% discrepancy triggered a Karl Fischer titration, confirming 4.1% water content, with the remainder being residual solvent.

Data Interpretation: The convergence or divergence of these two values dictates the next steps. A tight correlation (e.g., Δ < 1.0%) provides a high degree of confidence in the quality of the material[8][11]. A large divergence, as seen in Table 2, proves that the HPLC method, while highly specific for related organic impurities, was not stability-indicating for all mass components.

Conclusion The cross-validation of HPLC and qNMR is not merely an exercise in analytical redundancy; it is a foundational requirement for scientific integrity in molecular characterization. By combining the high-resolution separation of chromatography with the unbiased, primary-ratio quantification of nuclear magnetic resonance, researchers can confidently bridge the gap between relative peak areas and true absolute purity.

References[3] Title: A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy | Source: Benchchem | URL:https://www.benchchem.com[8] Title: Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Source: Benchchem | URL:https://www.benchchem.com[6] Title: qNMR for Purity Determination in Pharmaceuticals | Source: RSSL | URL:https://www.rssl.com[7] Title: Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals | Source: ACS Publications | URL:https://pubs.acs.org[10] Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules | Source: ACG Publications | URL:https://www.acgpubs.org[11] Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates | Source: MDPI | URL:https://www.mdpi.com[1] Title: Analytical Techniques in Pharmaceutical Reverse Engineering | Source: ResolveMass Laboratories Inc. | URL:https://resolvemass.ca[2] Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: NIH / PMC | URL:https://www.ncbi.nlm.nih.gov[9] Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies | Source: Chromatography Online | URL:https://www.chromatographyonline.com[5] Title: Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Source: ACS Publications | URL:https://pubs.acs.org[4] Title: Universal Quantitative NMR Analysis of Complex Natural Samples | Source: NIH / PMC | URL:https://www.ncbi.nlm.nih.gov

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Comparative

A Comparative Guide to the Herbicidal Activity of Picolinic Acid Derivatives

This guide provides an in-depth comparison of the herbicidal activity of various picolinic acid derivatives, a significant class of synthetic auxin herbicides. It is intended for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the herbicidal activity of various picolinic acid derivatives, a significant class of synthetic auxin herbicides. It is intended for researchers, scientists, and professionals in drug development and agrochemistry, offering insights into their mechanism of action, comparative efficacy, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction: The Role of Picolinic Acids in Weed Management

Picolinic acid derivatives are a cornerstone of modern agriculture, valued for their selective control of broadleaf weeds in various crops.[1][2] As synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), they disrupt normal plant growth processes, leading to phytotoxicity and eventual death of susceptible species.[1] The journey of these herbicides began with the discovery of Picloram in the 1960s and has evolved with the introduction of compounds like Clopyralid, Aminopyralid, and the more recent 6-aryl-picolinates such as halauxifen-methyl and florpyrauxifen-benzyl.[3][4] This guide delves into the scientific principles governing their activity and compares the performance of established and novel derivatives.

Mechanism of Action: Unraveling the Synthetic Auxin Pathway

Picolinic acid herbicides function by overwhelming the plant's natural auxin signaling pathways.[5] Unlike the natural hormone IAA, which is carefully regulated by the plant, these synthetic auxins are more stable and persist longer, leading to uncontrolled and lethal growth responses.[5]

The core mechanism involves the following steps:

  • Perception : The herbicide molecule is recognized and bound by a specific family of F-box proteins, which act as auxin receptors. While IAA primarily binds to the TIR1 (Transport Inhibitor Response 1) receptor, many picolinic acid derivatives preferentially bind to AFB5 (Auxin-Signaling F-Box 5).[4][5][6]

  • Derepression of Gene Transcription : This binding event targets Aux/IAA transcriptional repressor proteins for ubiquitination by the SCF-TIR1/AFB complex and subsequent degradation by the 26S proteasome.[5][7]

  • Activation of Auxin Responses : The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. ARFs then activate the expression of a multitude of early-response auxin genes.[5][7]

  • Physiological Disruption : The resulting overexpression of these genes leads to a cascade of physiological disruptions, including epinasty, uncontrolled cell elongation, and excessive production of other hormones like ethylene and abscisic acid (ABA), ultimately causing plant death.[5][8]

The following diagram illustrates this signaling cascade.

Auxin_Herbicide_Mechanism cluster_0 Plant Cell Herbicide Picolinic Acid Derivative (Herbicide) Receptor SCF-TIR1/AFB Receptor Complex Herbicide->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Response Gene Expression & Physiological Disruption (e.g., Ethylene Production) DNA->Response Leads to caption Fig 1. Mechanism of action for picolinic acid herbicides.

Fig 1. Mechanism of action for picolinic acid herbicides.

Comparative Analysis of Commercial Picolinic Acid Herbicides

The efficacy and application of picolinic acid herbicides have evolved. While Picloram was a broad-spectrum solution, its persistence in soil was a significant drawback.[3] Subsequent derivatives were developed to offer improved activity profiles and crop safety.

HerbicideYear CommercializedKey Characteristics & Target WeedsTypical Application Rate (g ai/ha)
Picloram 1963Good control of deep-rooted perennial weeds and woody plants. High soil persistence can cause phytotoxicity to subsequent crops.[3][9]125 - 1120
Clopyralid 1975Excellent activity against a limited spectrum of dicotyledonous weeds, particularly those in the Asteraceae family (e.g., Canada thistle).[10]105 - 500
Aminopyralid 2006A modification of picloram with significantly higher potency. Provides excellent control of Canada thistle at lower use rates than clopyralid and picloram.[4][11]5 - 120

Data sourced from multiple references.[4][9][11]

Studies have shown that aminopyralid provides Canada thistle control comparable to picloram and clopyralid but at substantially lower application rates.[11] For instance, aminopyralid is approximately four times more active against Canada thistle than clopyralid. However, like its predecessors, aminopyralid can persist in soil and compost, posing a risk to sensitive crops.[9][10][12]

Advances in Novel Picolinic Acid Derivatives

The quest for herbicides with enhanced activity, a broader weed spectrum, and improved safety profiles is a major driver of current research. A key strategy has been the modification of the picolinic acid scaffold, particularly at the 6-position.[4][13] The introduction of aryl or heteroaryl groups has led to the discovery of highly potent molecules.[3][6]

Recent studies have explored derivatives such as 6-azindolylpicolinic acids, 6-indazolyl-2-picolinic acids, and various 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[6][8][14] These novel compounds have demonstrated remarkable herbicidal activity in pre-clinical evaluations, often surpassing commercial standards.

Table 1: Comparative Herbicidal Activity of Novel vs. Commercial Picolinic Acid Derivatives

CompoundTarget SpeciesAssay TypeMeasurementValueReference HerbicideValue (Reference)Source
Compound 5a Brassica napusRoot Inhibition% Inhibition @ 10 µM> PicloramPicloram-[8]
Compound V-7 A. thalianaRoot InhibitionIC₅₀ (µM)~0.02Halauxifen-methyl~1.0[4][6]
Compound V-8 Broadleaf WeedsPost-emergence% Control @ 300 g/ha> PicloramPicloram-[6]
Compound V-2 A. thalianaRoot InhibitionIC₅₀ (µM)~0.03Picloram~1.8[4]
Compound S202 A. thalianaRoot Inhibition% Inhibition @ 0.5 µM78.4%Florpyrauxifen33.8%[3]
VII-3 Amaranthus retroflexusPre-emergence% Control @ 500 g/ha> PicloramPicloram-[14]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicate that modifying the 6-position of the picolinic acid ring with complex cyclic structures can dramatically increase herbicidal potency. For example, compound V-7 was found to be approximately 50 times more potent than the commercial herbicide halauxifen-methyl in an Arabidopsis thaliana root growth inhibition assay.[4][6]

Structure-Activity Relationships (SAR)

The herbicidal activity of picolinic acid derivatives is highly dependent on their chemical structure. The analysis of numerous analogs has revealed several key structure-activity relationships (SAR):

  • The 6-Position is Key : As highlighted above, substituting the chlorine atom at the 6-position with aryl or heteroaryl rings (like pyrazolyl groups) is a highly effective strategy for increasing potency.[4]

  • Substituents on the Aryl Ring : The nature and position of substituents on the 6-aryl ring further modulate activity. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids found that electron-withdrawing groups (e.g., halogens) or small alkyl groups (e.g., methyl) on the phenyl ring often result in superior herbicidal activity.[4][15] For example, placing a methyl or methoxy group at the ortho position of the phenyl ring led to compounds with very low IC50 values.[15]

  • Ester vs. Acid/Salt Forms : The formulation can also impact performance. While ester forms may offer different absorption characteristics, they can be more susceptible to degradation by UV light and heat compared to their salt counterparts.[16] The acid or salt form is typically the active molecule within the plant.[13]

SAR_Concept cluster_R1 Position 6 Substituent cluster_R2 Aryl Ring Substituents Picolinic_Core Picolinic Acid Core Aryl Aryl / Heteroaryl Ring (e.g., Phenyl, Pyrazolyl) [High Potency] Picolinic_Core->Aryl Key for High Activity Halogen Halogen (e.g., Cl) [Baseline Potency] Picolinic_Core->Halogen e.g., Picloram EWG Electron-Withdrawing Groups (e.g., F, Cl) [Enhances Activity] Aryl->EWG Small_Alkyl Small Alkyl/Alkoxy Groups (e.g., -CH3, -OCH3) [Enhances Activity] Aryl->Small_Alkyl caption Fig 2. Key structure-activity relationships (SAR).

Fig 2. Key structure-activity relationships (SAR).

Experimental Protocol: Evaluating Herbicidal Activity

A crucial step in discovering new herbicides is the accurate and reproducible assessment of their biological activity. The Arabidopsis thaliana root growth inhibition assay is a standard, high-throughput preliminary test used to quantify the potency of new chemical entities.[3][6][8][14]

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

1. Preparation of Materials:

  • Arabidopsis thaliana (Col-0) seeds.

  • Murashige and Skoog (MS) medium, including agar and sucrose.

  • Petri dishes (9 cm).

  • Test compounds (picolinic acid derivatives) and a reference herbicide (e.g., Picloram).

  • Dimethyl sulfoxide (DMSO) for stock solutions.

  • Growth chamber with controlled light (16h light/8h dark cycle) and temperature (22-24°C).

2. Experimental Procedure:

  • Step 1: Seed Sterilization: Surface sterilize A. thaliana seeds using 75% ethanol for 1 minute followed by 10% bleach for 10 minutes. Rinse 4-5 times with sterile distilled water.

  • Step 2: Stratification: Resuspend seeds in sterile water and store at 4°C for 2-3 days in the dark to synchronize germination.

  • Step 3: Preparation of Test Plates: Prepare MS medium according to the manufacturer's instructions. Autoclave and cool to ~50°C. Add the test compound (dissolved in DMSO) to the desired final concentration (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all plates (including the control) and is non-phytotoxic (<0.1%). Pour the medium into petri dishes and allow them to solidify.

  • Step 4: Seed Plating: Aseptically place 10-15 sterilized, stratified seeds in a row on the surface of the agar in each petri dish.

  • Step 5: Incubation: Seal the plates with parafilm and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.

  • Step 6: Data Collection: After 5-7 days of growth, remove the plates and photograph them. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Step 7: Analysis: Calculate the average root length for each treatment. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).

Experimental Workflow Diagram

Workflow A Seed Sterilization & Stratification C Plate Seeds on Agar A->C B Prepare MS Agar Plates with Test Compounds B->C D Incubate Vertically (5-7 days) C->D E Image Plates & Measure Primary Root Length D->E F Calculate % Inhibition & Determine IC50 E->F caption Fig 3. Workflow for A. thaliana root inhibition assay.

Fig 3. Workflow for A. thaliana root inhibition assay.

The Challenge of Herbicide Resistance

The extensive use of auxin herbicides has led to the evolution of resistance in several weed populations.[4][17] Resistance can arise from various mechanisms, including mutations in the target auxin receptor genes (e.g., AFB5) that reduce the binding affinity of the herbicide.[17] The development of novel picolinic acid derivatives with potentially different binding modes or mechanisms of action is a critical strategy to manage and mitigate the spread of resistance.[8][18]

Conclusion and Future Perspectives

Picolinic acid derivatives remain a vital class of herbicides. The journey from Picloram to the latest 6-aryl-picolinates demonstrates a clear trajectory of innovation, achieving higher potency and more refined activity spectra. Comparative analysis reveals that novel derivatives, particularly those with substitutions at the 6-position, hold immense promise, with some exhibiting orders of magnitude greater activity than their commercial predecessors in preclinical assays. The continued exploration of structure-activity relationships, guided by robust bioassays and molecular docking studies, will be paramount in designing the next generation of synthetic auxin herbicides that can effectively combat weed resistance and meet the demands of sustainable agriculture.

References

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. Available at: [Link]

  • Yuan, X., et al. (2026). Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science, 28(1), 85-95. Available at: [Link]

  • Liu, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. Available at: [Link]

  • Purdue University. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Available at: [Link]

  • Feng, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. Available at: [Link]

  • Feng, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. Available at: [Link]

  • Liu, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • Gaines, T. A., et al. (2020). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 77(1). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 6-Cyclopropyl-5-methylpicolinic acid

This guide provides essential, immediate safety and logistical information for the handling of 6-Cyclopropyl-5-methylpicolinic acid. As there is no specific Safety Data Sheet (SDS) publicly available for this compound, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-Cyclopropyl-5-methylpicolinic acid. As there is no specific Safety Data Sheet (SDS) publicly available for this compound, the following recommendations are synthesized from safety data for structurally related compounds, including picolinic acid and its derivatives. This approach ensures a conservative and comprehensive safety protocol. It is imperative to always consult the supplier-specific SDS upon receipt of the chemical and to conduct a thorough, institution-specific risk assessment before commencing any work.

Hazard Assessment and Core Principles

The core principle of safe handling is to treat 6-Cyclopropyl-5-methylpicolinic acid with a high degree of caution, assuming it possesses hazards similar to or greater than its structural analogs until proven otherwise. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to prevent exposure. The following table outlines the minimum required PPE for handling 6-Cyclopropyl-5-methylpicolinic acid.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing or significant dust generation.[6]Protects against dust particles and potential splashes of solutions containing the compound. Standard safety glasses are insufficient.
Skin Protection A lab coat must be worn at all times. Nitrile or neoprene gloves are recommended.[4] Regularly inspect gloves for any signs of degradation or puncture before and during use.[4][7]Provides a barrier against skin contact. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.[5] Hands should be washed thoroughly after handling the compound, even if gloves were worn.[5]
Respiratory Protection For all procedures involving the solid compound where dust may be generated, a NIOSH-approved respirator is recommended.[5]This is particularly important when weighing or transferring the solid. All work with the solid should be performed in a chemical fume hood to minimize inhalation risk.[6]
Footwear Closed-toe, non-perforated shoes that cover the entire foot are required.[7][8]Protects against spills and dropped equipment.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly sealed.

Experimental Workflow: Handling with Precision and Care

The following diagram outlines the general workflow for handling 6-Cyclopropyl-5-methylpicolinic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Area Prepare and Decontaminate Work Area (Fume Hood) Prep->Area Weigh Weigh Solid Compound Area->Weigh Begin Experiment Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Glassware and Work Surfaces React->Decon Experiment Complete Waste Segregate and Dispose of Waste Decon->Waste

Caption: General workflow for handling 6-Cyclopropyl-5-methylpicolinic acid.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.[8]

    • Ensure the chemical fume hood is functioning correctly.[6]

    • Cover the work surface with an absorbent, disposable liner.

  • Handling the Solid:

    • When weighing the solid, use a spatula to transfer the material carefully to avoid generating dust.

    • If possible, weigh the compound directly into the reaction vessel.

  • In Solution:

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • Keep the container covered as much as possible during the reaction.

Spill Management
  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4][5]

    • Clean the spill area with a suitable solvent, followed by soap and water.[6]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.[4]

    • Provide them with the location and nature of the spill.

Disposal Plan

All waste containing 6-Cyclopropyl-5-methylpicolinic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated materials such as gloves, absorbent liners, and any unreacted solid should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[4]

  • Disposal Method: The preferred method of disposal is incineration by a licensed waste disposal company.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow local, state, and federal regulations for chemical waste disposal.[4]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[4][5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[4][5] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[5] Do not induce vomiting.[9] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 6-Cyclopropyl-5-methylpicolinic acid and maintain a safe and productive laboratory environment.

References

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